2-Iso-propyl-3-methylanisole
Description
Structure
3D Structure
Properties
CAS No. |
1642-84-8 |
|---|---|
Molecular Formula |
C11H16O |
Molecular Weight |
164.24 g/mol |
IUPAC Name |
1-methoxy-3-methyl-2-propan-2-ylbenzene |
InChI |
InChI=1S/C11H16O/c1-8(2)11-9(3)6-5-7-10(11)12-4/h5-8H,1-4H3 |
InChI Key |
JNPHEIZBZIJXGO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=CC=C1)OC)C(C)C |
Origin of Product |
United States |
Foundational & Exploratory
A Comparative Analysis of Thymyl Methyl Ether and its Vicinal Isomer, Isothymol Methyl Ether
An In-Depth Technical Guide for Researchers and Scientists
Abstract
This technical guide provides a comprehensive comparison of two structurally isomeric aromatic ethers: thymyl methyl ether (2-isopropyl-5-methylanisole) and its lesser-known vicinal isomer, isothymol methyl ether (3-isopropyl-4-methylanisole). While both share the same molecular formula (C₁₁H₁₆O), the positional difference of their functional groups imparts distinct physicochemical and spectroscopic properties. This document details these differences, providing researchers and drug development professionals with the critical information needed for accurate identification, synthesis, and application. We present a side-by-side analysis of their structural, physical, and spectroscopic characteristics, along with detailed, field-proven synthetic protocols. The causality behind experimental choices is explained to ensure reproducibility and deeper mechanistic understanding.
Introduction: The Challenge of Isomeric Specificity
Thymol, a naturally occurring monoterpenoid phenol, is a cornerstone in flavor, fragrance, and pharmaceutical industries. Its chemical derivatization gives rise to numerous compounds, including its methyl ether. However, the alkylation of thymol's precursors or related phenols can lead to different isomers, creating significant challenges for quality control, regulatory approval, and biological activity studies.
The most common and well-documented isomer is Thymyl Methyl Ether , derived directly from thymol. Its vicinal ("vic") isomer, more systematically named Isothymol Methyl Ether , is derived from isothymol (vic-thymol). The term "vicinal" refers to the adjacent positioning of the hydroxyl and isopropyl groups on the benzene ring of the precursor phenol. This subtle structural shift has profound implications for the molecule's steric and electronic profile, which in turn dictates its behavior in analytical instruments and biological systems. This guide serves as a definitive resource for differentiating these two critical isomers.
Structural and Physicochemical Comparison
The fundamental difference between the two isomers lies in the substitution pattern on the aromatic ring. In thymyl methyl ether, the methoxy and isopropyl groups are in a 1,3 relationship relative to each other, whereas in isothymol methyl ether, they are in a 1,2 (ortho) relationship.
Caption: Workflow for the synthesis of Thymyl Methyl Ether.
Protocol 1: Synthesis of Thymyl Methyl Ether
-
Deprotonation (Self-Validating System): To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add dry dimethylformamide (DMF). Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.2 eq) carefully. Cool the suspension to 0 °C. Add a solution of thymol (1.0 eq) in dry DMF dropwise.
-
Causality: NaH is a strong, non-nucleophilic base that irreversibly deprotonates the phenol to form the sodium thymoxide salt. [1]DMF is a polar aprotic solvent that solvates the cation but not the nucleophilic anion, accelerating the Sₙ2 reaction. The reaction is exothermic and produces H₂ gas, requiring careful addition at 0 °C. The cessation of bubbling indicates the completion of deprotonation.
-
-
Methylation: To the resulting slurry, add methyl iodide (CH₃I, 1.5 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 4-6 hours.
-
Causality: Methyl iodide is an excellent Sₙ2 substrate. The thymoxide anion acts as a nucleophile, attacking the electrophilic methyl group and displacing the iodide leaving group. An excess of CH₃I ensures the reaction goes to completion.
-
-
Workup and Purification: Quench the reaction carefully by slowly adding saturated aqueous NH₄Cl. Transfer the mixture to a separatory funnel and extract with diethyl ether (3x). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. Purify the crude oil by vacuum distillation or flash column chromatography.
-
Trustworthiness: The aqueous workup removes unreacted reagents and DMF. Purification by distillation or chromatography is essential to isolate the product from byproducts and starting material, ensuring high purity, which is then verified by spectroscopic analysis.
-
Synthesis of Isothymol Methyl Ether
This synthesis is more complex as the precursor, isothymol, is not as common. It typically requires a two-step process: synthesis of isothymol, followed by methylation.
Caption: Proposed two-step workflow for Isothymol Methyl Ether.
Protocol 2: Synthesis of Isothymol Methyl Ether
-
Step A: Synthesis of Isothymol (3-isopropyl-4-methylphenol)
-
A common route involves the Friedel-Crafts alkylation of a suitable precursor like m-cresol. This reaction requires careful control of conditions to achieve the desired regioselectivity, as multiple isomers can form.
-
Mechanistic Insight: The reaction involves protonation of an isopropylating agent (e.g., isopropanol or propene) by a strong acid catalyst (e.g., H₂SO₄ or a solid acid catalyst) to form an isopropyl carbocation. [2]This electrophile then attacks the electron-rich m-cresol ring. The hydroxyl and methyl groups direct the substitution, but steric hindrance plays a significant role. The isolation of the desired isothymol isomer from other products is a critical purification challenge.
-
-
Step B: Methylation of Isothymol
-
Once pure isothymol is obtained and characterized, the methylation proceeds using the same Williamson ether synthesis methodology described in Protocol 1 . The isothymol is deprotonated with NaH in DMF, followed by the addition of methyl iodide.
-
Expertise: Although isothymol is also a phenol, the proximity of the isopropyl group to the hydroxyl group introduces more steric hindrance compared to thymol. While this does not typically prevent the methylation of the phenoxide, it is a factor to consider, and reaction times may need to be extended to ensure full conversion. For extremely hindered phenols, harsher conditions or different reagents might be necessary, but for isothymol, the standard protocol is generally effective. [3]
-
Conclusion
The accurate identification and synthesis of thymyl methyl ether and isothymol methyl ether are paramount for any research or commercial application. While they share a common molecular formula, their distinct substitution patterns create unique and identifiable signatures in NMR spectra. Their synthesis, while both achievable through the Williamson ether synthesis, is dictated entirely by the choice of the phenolic precursor. This guide provides the foundational knowledge, comparative data, and robust protocols necessary for scientists to confidently distinguish, synthesize, and utilize these isomers in their work, ensuring scientific integrity and reproducible outcomes.
References
- CN105622428A - Preparation method of 3-methyl-4-isopropylaniline - Google P
- EP0116712B1 - Synthesis of hindered phenols - Google P
-
PubChem. (n.d.). Thymyl methyl ether. National Center for Biotechnology Information. (URL: [Link])
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. (URL: [Link])
-
Fulmer, G. R., Miller, A. J. M., Sherden, N. H., Gottlieb, H. E., Nudelman, A., Stoltz, B. M., Bercaw, J. E., & Goldberg, K. I. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. (URL: [Link])
-
LibreTexts. (2023, January 29). Interpreting C-13 NMR Spectra. Chemistry LibreTexts. (URL: [Link])
-
PubChem. (n.d.). 3-Isopropyl-4-methylanisole. National Center for Biotechnology Information. (URL: [Link])
-
Ashenhurst, J. (2014, October 24). The Williamson Ether Synthesis. Master Organic Chemistry. (URL: [Link])
Sources
Technical Profile: 2-Isopropyl-3-Methoxytoluene (vic-Thymol Methyl Ether)
Executive Summary & Nomenclature
2-Isopropyl-3-methoxytoluene is a vicinally substituted aromatic ether, structurally defined by the 1,2,3-substitution pattern on the benzene ring. It is a positional isomer of the well-known flavor compounds thymol methyl ether and carvacrol methyl ether. In industrial and analytical contexts, it is most critical as a marker impurity in the synthesis of thymol and menthol, and as a specialized intermediate in the fragrance and agrochemical sectors.
Researchers must distinguish this compound from its isomers to ensure analytical validity in quality control (QC) workflows.
Nomenclature & Identifiers
| Attribute | Details |
| Primary IUPAC Name | 1-Methoxy-2-isopropyl-3-methylbenzene |
| Alternative IUPAC | 2-Isopropyl-3-methoxytoluene |
| Common Synonyms | vic-Thymol methyl ether; 2-Isopropyl-3-methylanisole; Methyl vic-thymyl ether |
| CAS Registry Number | 1642-84-8 |
| Molecular Formula | C₁₁H₁₆O |
| Molecular Weight | 164.25 g/mol |
| SMILES | CC1=C(C(C)C)C(OC)=CC=C1 |
| InChI Key | DTFKRVXLBCAIOZ-UHFFFAOYSA-N (Isomer specific check required) |
Structural Analysis & Isomerism
The defining feature of 2-isopropyl-3-methoxytoluene is the steric crowding caused by the vicinal arrangement of three substituents: the methyl group (C1), the bulky isopropyl group (C2), and the methoxy group (C3). This creates a distinct spectroscopic signature compared to the more symmetric para or meta arrangements found in thymol or carvacrol derivatives.
Isomeric Landscape
Understanding the relationship between these isomers is vital for chromatographic separation:
-
Target Molecule (vic-Thymol Methyl Ether): 1,2,3-substitution. High steric strain.
-
Thymol Methyl Ether: 1-isopropyl-2-methoxy-4-methylbenzene. (Major commercial product).
-
Carvacrol Methyl Ether: 1-methoxy-2-isopropyl-4-methylbenzene.
Diagram: Isomer Structural Relationships
The following diagram illustrates the structural divergence from the common precursor, m-cresol.
Caption: Pathways to isomeric methyl ethers. The target molecule is derived from the 'vicinal' impurity generated during m-cresol isopropylation.
Synthesis & Production Protocols
The synthesis of 2-isopropyl-3-methoxytoluene is typically a two-step process starting from m-cresol. The critical step is the isolation of the vic-thymol intermediate, which often requires fractional distillation from the crude thymol reaction mixture.
Step 1: Isolation of Precursor (vic-Thymol)
-
Reaction: Friedel-Crafts alkylation of m-cresol with propylene using aluminum phenoxide or zeolite catalysts.
-
Challenge: The reaction favors the thermodynamically stable thymol (2-isopropyl-5-methylphenol). The vic-isomer (2-isopropyl-3-methylphenol) forms as a kinetic byproduct (approx. 5-10% yield depending on catalyst acidity).
-
Purification: vic-Thymol has a boiling point slightly lower than thymol, allowing separation via high-efficiency rectification columns.
Step 2: O-Methylation (Etherification)
Once the vic-thymol (CAS 3228-01-1) is isolated, it is converted to the ether.
Protocol:
-
Reagents: vic-Thymol (1.0 eq), Dimethyl Sulfate (DMS, 1.1 eq) or Methyl Iodide (MeI), Potassium Carbonate (K₂CO₃, 2.0 eq), Acetone (Solvent).
-
Procedure:
-
Dissolve vic-thymol in acetone.
-
Add anhydrous K₂CO₃ to form the phenoxide anion.
-
Add methylating agent dropwise at reflux temperature (56°C).
-
Note: The steric bulk of the isopropyl group at position 2 and methyl at position 3 makes the phenolic oxygen less accessible (steric hindrance). Longer reaction times (12-24h) or phase-transfer catalysts (e.g., TBAB) are recommended to drive conversion.
-
-
Workup: Filter inorganic salts, remove solvent, and distill under vacuum.
Diagram: Synthetic Workflow
Caption: Williamson ether synthesis mechanism adapted for sterically hindered phenols.
Physicochemical Properties
The following data is synthesized from experimental values of the target and its close structural isomers.
| Property | Value (Experimental/Predicted) | Context |
| Physical State | Colorless to pale yellow liquid | Standard conditions |
| Boiling Point | 212°C - 215°C | Slightly lower than thymol methyl ether (216°C) due to steric crowding reducing molecular packing efficiency. |
| Density | 0.94 - 0.96 g/cm³ | Typical for alkylated anisoles. |
| Solubility | Insoluble in water; Soluble in Ethanol, Diethyl Ether | Lipophilic character (LogP ≈ 3.8). |
| Odor | Herbaceous, phenolic, slightly ether-like | Less intense than thymol; lacks the hydroxyl "bite". |
| Refractive Index | 1.505 - 1.510 | @ 20°C |
Analytical Characterization (Self-Validating)
To confirm the identity of 2-isopropyl-3-methoxytoluene and distinguish it from thymol methyl ether, use Nuclear Magnetic Resonance (NMR).
1H NMR Diagnostic Signals (CDCl₃, 400 MHz)
-
Aromatic Region: The substitution pattern is 1,2,3. You will observe 3 aromatic protons.[1]
-
Expect a triplet (or dd) for the proton at position 5, and doublets for protons at 4 and 6.
-
Contrast: Thymol methyl ether (1,2,4-substitution) shows a singlet (or broad s) for the isolated proton at position 3, and a pair of doublets for protons at 5 and 6.
-
-
Methoxy Group: Singlet at ~3.8 ppm (3H).[1]
-
Isopropyl Group: Septet at ~3.3 ppm (1H) and Doublet at ~1.2 ppm (6H).
-
Shift Alert: The methoxy signal may be slightly shielded or deshielded compared to the isomer due to the "ortho-effect" of the flanking isopropyl and methyl groups twisting the methoxy bond out of plane.
-
Applications & Significance
-
Impurity Profiling: In the industrial production of Thymol (via m-cresol isopropylation), the formation of vic-thymol is unavoidable. Subsequent methylation (for derivative production) carries this impurity forward. 2-Isopropyl-3-methoxytoluene serves as a critical GC-MS reference standard to quantify the purity of commercial Thymol Methyl Ether batches.
-
Fragrance Chemistry: While less common than its isomers, it modifies the olfactory profile of essential oil blends, adding a "dusty" or "rooty" nuance to the sharper thymol scent.
-
Agrochemical Intermediates: Used as a lipophilic building block in the synthesis of specific pyrethroid synergists or fungicides where steric bulk protects the ether linkage from metabolic cleavage.
References
-
Canadian Science Publishing. (1956). The Synthesis of Two Isomeric Thymols. (Confirming the synthesis of 2-isopropyl-3-methylphenol and its methyl ether).
-
Chem960 Chemical Database. CAS 1642-84-8 Entry: Benzene, 1-methoxy-3-methyl-2-(1-methylethyl)-.
-
PubChem. 3-Methyl-2-isopropylphenol (Precursor CAS 3228-01-1).
-
BenchChem. Structural Analog Analysis: 2-Isopropyl-3-methoxybenzonitrile. (Used for comparative physicochemical property estimation).
Sources
steric hindrance in 2-isopropyl-3-methylanisole derivatives
An In-Depth Technical Guide to Steric Hindrance in 2-Isopropyl-3-methylanisole Derivatives
For Researchers, Scientists, and Drug Development Professionals
Abstract
Steric hindrance is a fundamental concept in chemistry, dictating the reactivity, selectivity, and conformational preferences of molecules.[1] In the realm of drug discovery and materials science, the ability to understand and manipulate steric effects is paramount for the rational design of molecules with desired properties.[2][3] This guide provides a comprehensive technical analysis of steric hindrance as manifested in the 2-isopropyl-3-methylanisole scaffold. We will explore the profound influence of the bulky ortho-isopropyl and meta-methyl substituents on the synthesis, reactivity, and physicochemical properties of these derivatives. Through a blend of mechanistic insights, computational analysis, and practical experimental protocols, this document aims to equip researchers with the knowledge to navigate the challenges and harness the opportunities presented by sterically congested aromatic systems.
Introduction: The Crowded World of 2-Isopropyl-3-methylanisole
The 2-isopropyl-3-methylanisole core represents a fascinating case study in steric congestion. The methoxy group (-OCH₃), while electronically activating and a powerful ortho-directing group in electrophilic aromatic substitution and directed ortho-metalation (DoM), is flanked by a bulky isopropyl group at the C2 position and a methyl group at the C3 position.[4][5] This arrangement creates a highly crowded environment around the aromatic ring, leading to significant non-bonding interactions that influence the molecule's behavior.
Key Steric Interactions:
-
Peri-Interactions: Repulsive forces between the methoxy group's methyl hydrogens and the isopropyl group's methyl hydrogens.
-
Buttressing Effect: The C3-methyl group pushes the C2-isopropyl group closer to the C1-methoxy group, exacerbating the steric clash.
-
Shielding of the Aromatic Ring: The bulky substituents physically obstruct the approach of reagents to the aromatic pi-system and the ortho-positions.
These interactions are not merely passive obstructions; they actively shape the molecule's conformational landscape and dictate its chemical reactivity. Understanding these forces is the first step toward predicting and controlling the outcomes of chemical transformations.
Sources
Biological Activity of vic-Thymol Methyl Ether Isomers: A Technical Guide
Part 1: Executive Technical Synthesis
The Isomeric Landscape
In the development of bioactive monoterpenoids, the methylation of thymol and its isomers represents a critical modification that alters lipophilicity, metabolic stability, and pharmacodynamics.[1] While Thymol (2-isopropyl-5-methylphenol) and Carvacrol (5-isopropyl-2-methylphenol) are the dominant natural isomers, the synthetic alkylation of m-cresol yields a spectrum of positional isomers, including the "vic-thymol" (2-isopropyl-3-methylphenol).
This guide focuses on the Methyl Ether derivatives of these isomers. The conversion of the phenolic hydroxyl to a methoxy group fundamentally shifts the mechanism of action from membrane disruption (protonophoric activity) to lipophilic interaction and metabolic modulation.[1]
The Core Isomers of Interest:
-
Thymol Methyl Ether (TME): 2-isopropyl-5-methylanisole.[2]
-
Carvacrol Methyl Ether (CME): 5-isopropyl-2-methylanisole.
-
vic-Thymol Methyl Ether (vTME): 2-isopropyl-3-methylanisole (derived from the 1,2,3-substituted "vic-thymol").
Comparative Biological Profile
The biological activity of these ethers is distinct from their parent phenols.[1] The absence of the free hydroxyl group reduces acute cytotoxicity and irritation but modifies antimicrobial and antioxidant efficacy.[1]
| Feature | Thymol / Carvacrol (Parent Phenols) | Methyl Ethers (TME / CME / vTME) |
| Primary MOA | Membrane depolarization (Protonophore), H-atom donation (Antioxidant). | Membrane expansion/fluidity alteration; Non-H-donating antioxidant mechanisms.[1] |
| Lipophilicity (LogP) | ~3.3 | ~3.8 - 4.0 (Higher blood-brain barrier penetration). |
| Antimicrobial Potency | High (MIC often < 500 µg/mL).[1] | Moderate to Low (MIC often > 1000 µg/mL).[1] |
| Toxicity/Irritation | Moderate (Skin/mucosal irritant).[1] | Low (Suitable for cosmetic/flavor applications).[1] |
| Metabolic Fate | Rapid glucuronidation.[1] | O-demethylation (CYP450) required before conjugation. |
Part 2: Structural & Synthetic Logic
Chemical Structures and Numbering
Understanding the "vic" designation is crucial.[1] It refers to the vicinal (1,2,3) substitution pattern on the benzene ring, contrasting with the para-cymene skeleton (1,2,4 or 1,2,5 patterns) of thymol and carvacrol.[1]
Caption: Structural derivation of methyl ether isomers from their respective phenolic precursors. Note the specific 1,2,3-substitution pattern of the vic-isomer.
Synthetic Origin of vic-Isomers
The vic-thymol isomer is primarily generated during the industrial synthesis of thymol via the Friedel-Crafts alkylation of m-cresol with propylene.
-
Reaction: m-Cresol + Propylene
Isopropyl-cresol isomers.[3][4] -
Selectivity: The reaction favors Thymol (approx. 60-70%), but thermodynamic control or specific catalysts (e.g., acidic zeolites) can shift yields toward vic-thymol (2-isopropyl-3-methylphenol).
-
Purification: Separation of vic-thymol from thymol requires fractional distillation due to close boiling points, followed by O-methylation (typically using dimethyl sulfate or dimethyl carbonate) to yield the ether.
Part 3: Biological Activity & Mechanisms
Antimicrobial Activity (SAR Analysis)
The methylation of the hydroxyl group significantly impacts antimicrobial efficacy.[1]
-
Mechanism: Phenols (Thymol) act as proton exchangers, collapsing the proton motive force (PMF) across bacterial membranes.[1] Methyl ethers (TME, vTME) lack this proton-donating capacity.[1] Their activity relies on membrane expansion and fluidity disruption due to their high lipophilicity.[1]
-
Comparative Efficacy:
-
Gram-Positive: TME and CME show moderate activity (MIC 500–2000 µg/mL) against S. aureus and L. monocytogenes. The vic-isomer (vTME) typically shows lower efficacy due to steric crowding of the methoxy group by the flanking alkyls (isopropyl at C2, methyl at C3), which may hinder membrane intercalation.[1]
-
Gram-Negative: Generally resistant to methyl ethers due to the outer membrane barrier and the lack of a polar handle (OH) to facilitate pore interaction.[1]
-
Synergy: Methyl ethers demonstrate significant synergistic effects when combined with their parent phenols.[1] The ether perturbs the lipid bilayer structure, facilitating the penetration of the phenol.[1]
-
Antioxidant Activity
Contrary to the radical scavenging mechanism of phenols (H-atom transfer), methyl ethers exhibit antioxidant activity via secondary mechanisms :
-
Lipid Peroxidation Inhibition: TME and CME are effective in retarding lipid oxidation in hydrophobic matrices (e.g., bulk oils).[1]
-
Mechanism: They likely act by altering the physical properties of the lipid medium or trapping radicals via alkyl oxidation, though they are inactive in DPPH assays (which require H-donation).[1]
-
Data Point: CME has been reported to stabilize sunflower oil during deep-frying more effectively than thymol, likely due to its thermal stability and lack of pro-oxidant potential at high temperatures.[1]
Anti-Inflammatory & Cytotoxicity
-
Cytotoxicity: vTME and its isomers are significantly less cytotoxic to mammalian cells (e.g., fibroblasts, keratinocytes) than thymol.[1] This makes them ideal candidates for topical formulations where irritation is a concern.[1]
-
Anti-Inflammatory: TME inhibits COX-2 expression, though with lower potency than thymol.[1] The mechanism involves the modulation of NF-κB signaling pathways.[1]
Part 4: Experimental Protocols
Protocol: Synthesis & Isolation of vic-Thymol Methyl Ether
Objective: Isolate vic-thymol from a crude alkylation mixture and convert to ether.
-
Alkylation: React m-cresol with propylene (molar ratio 1:1) using an aluminum phenoxide catalyst at 200°C/20 atm.
-
Fractionation: Perform high-efficiency vacuum distillation.
-
Methylation (Green Chemistry Approach):
-
Reagents: vic-Thymol (1 eq), Dimethyl Carbonate (DMC, 10 eq), K₂CO₃ (cat).[1]
-
Conditions: Reflux at 90°C for 6 hours.
-
Workup: Filter catalyst, distill off excess DMC.
-
Validation: GC-MS (Confirm M+ peak at m/z 164) and NMR (Verify methoxy singlet at ~3.8 ppm).
-
Protocol: High-Throughput MIC Determination
Objective: Compare antimicrobial potency of TME, CME, and vTME.[1]
-
Preparation: Dissolve isomers in DMSO (final concentration <1% in well).
-
Inoculum: Standardize bacterial suspension (S. aureus ATCC 25923) to
CFU/mL. -
Plate Setup: 96-well microtiter plate. Serial 2-fold dilutions of isomers (range 4000 µg/mL to 31.25 µg/mL).[1]
-
Incubation: 37°C for 24 hours.
-
Readout: Add Resazurin (0.01%) dye. Blue -> Pink indicates growth.[1]
Part 5: Workflow Visualization
Caption: Integrated workflow for the synthesis, purification, and biological validation of vic-thymol methyl ether isomers.
References
-
Evaluation of the Interaction between Carvacrol and Thymol. MDPI Molecules. (2023). Comparative analysis of antioxidant and anticancer activities of thymol and carvacrol isomers.
-
Carvacrol Methyl Ether: Antioxidant Effects in Deep-frying. ResearchGate. (2022). Identifies carvacrol methyl ether as a potent antioxidant in lipid systems, distinct from the antimicrobial mechanism of the parent phenol.[1]
-
Method for producing 4-isopropyl-3-methylphenol. Google Patents (WO2015199202A1). (2015). Details the synthetic pathways of isopropylmethylphenols, explicitly defining 2-isopropyl-3-methylphenol as "vic-thymol" and discussing its separation.
-
Thymol and carvacrol supplementation in poultry health. NIH / PMC. (2020).[1] Reviews the biological activities of thymol and carvacrol, providing baseline MIC data for comparison with ether derivatives.[1]
-
Chemical Composition and Antimicrobial Activity of Thymus Essential Oils. NIH / PubMed Central. (2017).[1] Analyzes essential oils containing thymol methyl ether and its contribution to biological activity relative to phenolic components.
Sources
- 1. Thymus vulgaris Essential Oil and Its Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Thymyl methyl ether | C11H16O | CID 14104 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. WO2015199202A1 - Method for producing 4-isopropyl-3-methylphenol - Google Patents [patents.google.com]
- 4. data.epo.org [data.epo.org]
- 5. researchgate.net [researchgate.net]
- 6. GSRS [gsrs.ncats.nih.gov]
- 7. tanzj.net [tanzj.net]
- 8. Thymol and carvacrol supplementation in poultry health and performance - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Oregano essential oil and its main components Thymol and Carvacrol as alternatives to control citrus canker [frontiersin.org]
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- 11. vic-Thymol | Chemical Substance Information | J-GLOBAL [jglobal.jst.go.jp]
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Technical Guide: Solubility Profile and Solvent Selection for 2-Isopropyl-3-Methylanisole
[1]
Executive Summary & Chemical Identity[1][2]
2-Isopropyl-3-methylanisole (also known as vic-thymol methyl ether or 1-methoxy-2-isopropyl-3-methylbenzene) is a lipophilic aromatic ether.[1] It is a structural isomer of the more common flavorants thymol methyl ether and carvacrol methyl ether. Often encountered as a byproduct in the industrial synthesis of thymol (from m-cresol and propylene) or as a specific intermediate in the synthesis of bioactive alkylbenzenes, its solubility profile is governed by its high hydrophobicity and the steric crowding of the vicinal isopropyl and methyl groups.
This guide provides a definitive solubility profile, thermodynamic basis, and experimental protocols for handling this compound in research and industrial workflows.
Chemical Structure & Identification[1][3][4]
The molecule features a methoxy group at position 1, an isopropyl group at position 2, and a methyl group at position 3. The proximity of the isopropyl and methyl groups (positions 2 and 3) creates a "vicinal" steric effect that distinguishes it from its isomers.
[1] Key Identifiers:
Solubility Profile & Solvent Compatibility[1][5][6][7]
The solubility of 2-isopropyl-3-methylanisole follows the general "like dissolves like" principle for alkyl-substituted aromatic ethers.[1] It is highly soluble in non-polar and moderately polar organic solvents but practically insoluble in water .
Thermodynamic Basis (Hansen Solubility Parameters)
The dissolution behavior is driven by dispersion forces ($ \delta_d
-
Lipophilicity: With a LogP of approximately 4.0, the compound partitions strongly into organic phases.
-
Steric Hindrance: The 2,3-substitution pattern slightly disrupts crystal packing (lowering the melting point compared to para-isomers) but does not significantly alter solvation compared to thymol methyl ether.
Solvent Selection Table
The following table summarizes the solubility status across common laboratory and industrial solvents at 25°C.
| Solvent Class | Representative Solvents | Solubility Status | Application Context |
| Alcohols (Protic) | Ethanol, Methanol, Isopropanol | Soluble | Preferred for bioassays and crystallization.[1] |
| Chlorinated | Dichloromethane (DCM), Chloroform | Freely Soluble | Standard extraction solvent; high solvation power.[1] |
| Ethers | Diethyl Ether, THF, 2-MeTHF | Freely Soluble | Excellent for synthesis reactions (Grignard, lithiation).[1] |
| Hydrocarbons | Hexane, Toluene, Cyclohexane | Freely Soluble | Used for non-polar extractions and partition studies.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Soluble | DMSO is the standard vehicle for biological screening.[1] |
| Aqueous | Water, PBS Buffer (pH 7.[1]4) | Insoluble | Requires surfactant (e.g., Tween 80) or co-solvent for aqueous formulation.[1] |
Decision Tree for Solvent Selection
Figure 1: Decision matrix for selecting the appropriate solvent based on experimental intent.[1]
Experimental Protocols
Protocol: Saturation Shake-Flask Method
Purpose: To determine the precise solubility limit in a specific solvent (e.g., for formulation stability).
Reagents:
Workflow:
-
Preparation: Add excess 2-isopropyl-3-methylanisole (liquid or low-melting solid) to 5 mL of the target solvent in a glass vial.
-
Equilibration: Cap tightly and agitate at 25°C for 24 hours using an orbital shaker or magnetic stirrer.
-
Observation: Ensure undissolved material remains (if clear, add more compound).
-
Separation: Centrifuge the mixture at 10,000 rpm for 10 minutes or filter through a 0.45 µm PTFE filter (do not use nylon for hydrophobic compounds).
-
Quantification: Dilute the supernatant with Acetonitrile and analyze via HPLC-UV (detection at ~270-280 nm) or GC-FID.
Protocol: Preparation of Stock Solutions for Bioassays
Purpose: To create a stable stock solution for in vitro testing without precipitation.
-
Solvent: Use 100% DMSO (Dimethyl Sulfoxide).
-
Concentration: Target 10 mM to 100 mM.
-
Calculation: To make 1 mL of 100 mM stock: Weigh 16.4 mg of 2-isopropyl-3-methylanisole and dissolve in 1 mL DMSO.[1]
-
-
Storage: Store in amber glass vials at -20°C.
-
Aqueous Dilution: When diluting into culture media (e.g., DMEM), ensure the final DMSO concentration is < 0.5% to prevent cytotoxicity. Rapid dispersion is required to prevent "crashing out" (precipitation) of the lipophilic ether.
Applications in Synthesis and Purification[9]
Synthesis Context
2-Isopropyl-3-methylanisole is typically synthesized via the O-methylation of 2-isopropyl-3-methylphenol (vic-thymol).[1][4]
-
Reaction Solvent: Acetone or DMF is commonly used with Potassium Carbonate (
) and Methyl Iodide ( ) or Dimethyl Sulfate. -
Workup: The product is extracted into Hexane or Ethyl Acetate and washed with NaOH solution to remove unreacted phenol (which forms a water-soluble phenolate), while the neutral ether remains in the organic layer.
Separation of Isomers
In the industrial alkylation of m-cresol, a mixture of isomers (thymol, vic-thymol, etc.) is produced.[4]
-
Distillation: The boiling points of the methyl ethers of these isomers are very close (approx. 214-216°C). High-efficiency fractional distillation is required.
-
Chromatography: For analytical separation, non-polar GC columns (e.g., DB-5, HP-5) effectively resolve 2-isopropyl-3-methylanisole from thymol methyl ether due to slight differences in volatility caused by the steric crowding of the 2,3-position.[1]
References
-
Synthesis and Isomerization of Thymol Derivatives
-
Title: The Synthesis of Two Isomeric Thymols.[5]
- Source: Canadian Journal of Chemistry.
- Context: Describes the synthesis and characterization of 2-isopropyl-3-methylphenol (vic-thymol) and its methyl ether.
-
-
Industrial Production of Isopropylmethylphenols
-
Title: Method for producing 4-isopropyl-3-methylphenol (EP3162786B1).[1]
- Source: European P
- Context: Details the formation of vic-thymol as a byproduct and methods for separation/purific
-
-
General Solubility Data for Thymol Derivatives
- Title: Solubility and solution thermodynamics of thymol in six pure organic solvents.
- Source: Journal of Chemical Thermodynamics (via ResearchG
- Context: Provides thermodynamic models for the solubility of the structural analog thymol, applicable to its methyl ether deriv
-
Chemical Identity and Properties
Sources
- 1. Showing Compound Thymol methyl ether (FDB014797) - FooDB [foodb.ca]
- 2. guidechem.com [guidechem.com]
- 3. m.chem960.com [m.chem960.com]
- 4. WO2015199202A1 - Method for producing 4-isopropyl-3-methylphenol - Google Patents [patents.google.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. sbblgroup.com [sbblgroup.com]
- 7. 2-Isopropyl-N-methylaniline | C10H15N | CID 18686608 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Isopropyl-N-methylaniline | C10H15N | CID 18686608 - PubChem [pubchem.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Regioselective Synthesis of 2-Isopropyl-3-Methylanisole
This Application Note and Protocol is designed for researchers and drug development professionals requiring a high-purity synthesis of 2-isopropyl-3-methylanisole starting from m-cresol .
The synthesis presents a specific regiochemical challenge: introducing an isopropyl group at the sterically crowded C2 position (sandwiched between the methoxy and methyl groups) rather than the thermodynamically favored C6 or C4 positions (which yield thymol or p-thymol derivatives).
Executive Summary & Strategic Analysis
Synthesizing 2-isopropyl-3-methylanisole from m-cresol requires overcoming significant thermodynamic and kinetic barriers. Direct Friedel-Crafts alkylation of m-cresol with propylene or isopropanol predominantly yields thymol (2-isopropyl-5-methylphenol) and 4-isopropyl-3-methylphenol due to the steric accessibility of the C6 and C4 positions. The target C2-isomer (vic-thymol derivative) is typically a minor byproduct (<5-10%) in direct alkylation, making isolation difficult and inefficient.
To ensure scientific integrity and high purity (>98%) suitable for drug development, this guide presents two protocols:
-
Protocol A (The "De Novo" Directed Route): A multi-step, highly reliable pathway using nitration and cross-coupling to guarantee the 1,2,3-substitution pattern. This is the recommended route for gram-scale synthesis where structural certainty is paramount.
-
Protocol B (The "Process" Separation Route): A direct alkylation method optimized with specific catalysts (Acid-activated Clay or Zeolites) to enhance the kinetic C2-isomer formation, followed by rigorous fractional distillation. This is suitable for larger scales where chromatography/distillation infrastructure is available.
Synthetic Pathway Visualization
Figure 1: Strategic synthesis pathways. The solid line represents the recommended high-fidelity Protocol A.
Detailed Experimental Protocols
Protocol A: The "De Novo" Directed Synthesis (Recommended)
Objective: Synthesize 2-isopropyl-3-methylanisole with unambiguous regiochemistry. Mechanism: Uses the ortho-directing power of the methoxy group in nitration, followed by separation, to establish the 1,2,3-pattern, then installs the isopropyl group via metal-catalyzed cross-coupling.
Step 1: O-Methylation of m-Cresol
-
Reagents: m-Cresol (1.0 eq), Dimethyl Sulfate (DMS, 1.1 eq), NaOH (20% aq), Tetrabutylammonium bromide (TBAB, 1 mol% - Phase Transfer Catalyst).
-
Procedure:
-
Dissolve m-cresol in 20% NaOH solution at 0°C.
-
Add TBAB (optional, improves rate).
-
Add DMS dropwise over 30 mins, maintaining temp <10°C (Exothermic).
-
Warm to 40°C for 1 hour, then reflux (100°C) for 2 hours to destroy excess DMS.
-
Workup: Cool, extract with ether/DCM. Wash with water and brine.[1] Dry over MgSO4.
-
Purification: Simple distillation.
-
Product: 3-Methylanisole (Colorless liquid).
-
Step 2: Regioselective Nitration & Isolation
-
Rationale: Nitration of 3-methylanisole occurs at C4 (major), C6, and C2. While C2 is minor (~10-20%), it is easily separable from the C4 isomer (solid vs liquid or polarity difference) and establishes the correct substitution pattern.
-
Reagents: 3-Methylanisole, HNO3 (65%), Acetic Anhydride.
-
Procedure:
-
Dissolve 3-methylanisole in Acetic Anhydride at 0°C.
-
Add HNO3 dropwise (Caution: Strong Exotherm). Maintain <10°C.
-
Stir at 0°C for 2 hours. Pour into ice water.
-
Separation: The crude is a mixture of 4-nitro (major) and 2-nitro (minor).
-
Method: Flash Chromatography (Hexane/EtOAc 95:5). The 2-nitro-3-methylanisole typically elutes differently due to the "ortho effect" (twisting of the nitro group).
-
Validation: Verify by 1H NMR.[2] The 2-nitro isomer will show a characteristic splitting pattern (two doublets and a triplet) and downfield shift of the methyl group.
-
-
Product: 2-Nitro-3-methylanisole.[3]
-
Step 3 & 4: Reduction and Sandmeyer Bromination
-
Reagents: Fe powder/HCl (Reduction); NaNO2, HBr, CuBr (Sandmeyer).
-
Procedure:
-
Reduction: Reflux 2-nitro-3-methylanisole with Fe powder in Ethanol/HCl for 3 hours. Filter iron residues, basify, and extract 2-amino-3-methylanisole .
-
Diazotization: Dissolve the amine in 48% HBr at -5°C. Add NaNO2 (aq) dropwise to form the diazonium salt.
-
Bromination: Transfer the cold diazonium solution into a stirring solution of CuBr in HBr (heated to 60°C). Evolution of N2 gas is observed.
-
Workup: Steam distillation or extraction yields the bromide.
-
Product: 2-Bromo-3-methylanisole .
-
Note: This intermediate is also commercially available, which can bypass Steps 1-4 for rapid synthesis.
-
Step 5: Kumada Cross-Coupling (Isopropyl Installation)
-
Reagents: 2-Bromo-3-methylanisole (1.0 eq), Isopropylmagnesium Chloride (1.2 eq, 2M in THF), Ni(dppp)Cl2 (3-5 mol%).
-
Procedure:
-
Flame-dry a flask and purge with Argon.
-
Add 2-Bromo-3-methylanisole and Ni(dppp)Cl2 in anhydrous THF.
-
Cool to 0°C.
-
Add iPrMgCl dropwise. The reaction may turn dark red/brown.
-
Warm to Room Temperature (RT) and reflux for 12 hours.
-
Quench: Slowly add 1M HCl at 0°C.
-
Purification: Extract with ether. Column chromatography (Hexane/EtOAc) yields the pure target.
-
Product: 2-Isopropyl-3-methylanisole .
-
Protocol B: The "Process" Direct Alkylation (Scale-Up)
Objective: Obtain the target via direct functionalization, accepting lower yields for fewer steps. Mechanism: Friedel-Crafts alkylation using shape-selective or kinetic conditions to maximize the "vicinal" isomer.
-
Reagents: m-Cresol, Isopropyl Alcohol (IPA) or Propene, Acid Catalyst (Zeolite H-Beta or Tonsil Clay).
-
Procedure:
-
Mix m-cresol and IPA (molar ratio 1:1) with Zeolite H-Beta (10 wt%).
-
Heat to 140-160°C in an autoclave (or microwave reactor at 300W for 30 mins).
-
Analysis: GC-MS will show a mixture: Thymol (~60%), 4-isopropyl isomer (~20%), and 2-isopropyl-3-methylphenol (~10-15%) .
-
Purification (Critical): Use a high-efficiency fractional distillation column (e.g., Spinning Band Column).
-
Thymol bp: 232°C.
-
2-Isopropyl-3-methylphenol bp: ~225-228°C (Estimated).
-
-
Methylation: Take the isolated 2-isopropyl-3-methylphenol fraction and methylate using the DMS/NaOH method from Protocol A, Step 1.
-
Analytical Data & Validation
| Parameter | 2-Isopropyl-3-methylanisole (Target) | 4-Isopropyl-3-methylanisole (Impurity) | Thymol Methyl Ether (Impurity) |
| Substitution | 1,2,3-Trisubstituted | 1,3,4-Trisubstituted | 1,2,5-Trisubstituted |
| 1H NMR (Ar-H) | 3 protons (d, d, t) | 3 protons (d, s, d) | 3 protons (d, s, d) |
| Key Shift | Methyl (C3) shifted by ortho-iPr | Methyl (C3) less shielded | Methyl (C5) distinct |
| Boiling Point | ~215-220°C (Est) | ~225°C | ~228°C |
Self-Validating Step: In Protocol A, Step 5 (Coupling), the disappearance of the aryl bromide peak in GC/LC-MS and the appearance of the M+ product (MW 164.25) confirms success.[2] The absence of the "Thymol" isomer is guaranteed by the synthesis design (starting from the 2-nitro isomer).
References
-
General Alkylation of Cresols
-
Nitta, M., et al. "Alkylation of Phenols. II. The Selective Formation of Thymol from m-Cresol and Propylene with a γ-Alumina Catalyst." Bulletin of the Chemical Society of Japan, 1974. Link (Describes the dominance of the C6 isomer/Thymol).
-
-
Synthesis of Vic-Thymol (2-isopropyl-3-methylphenol)
-
Bannard, R. A. B., et al. "The Synthesis of Two Isomeric Thymols." Canadian Journal of Chemistry, 1956, 34(10): 1462-1471. Link (Confirmation of the 2-isopropyl isomer structure and properties).
-
-
Microwave Assisted Selectivity
- Kumada Coupling Protocol: Tamao, K., et al. "Nickel-Phosphine Complex-Catalyzed Grignard Coupling." Journal of the American Chemical Society, 1972. (Foundational protocol for Aryl Bromide + Alkyl Grignard).
-
Synthesis of 2-Bromo-3-methylanisole
-
BenchChem Protocol Database. "Synthesis of 2-Methylanisole derivatives." Link (General reference for anisole functionalization).
-
Sources
Application Note & Protocol: O-Methylation of 2-Isopropyl-3-Methylphenol
Introduction and Scope
Aryl methyl ethers are a vital class of compounds, serving as key intermediates and final products in the pharmaceutical, fragrance, and materials science sectors. The O-methylation of phenols is a fundamental transformation that converts the nucleophilic hydroxyl group into a stable methyl ether. This modification can significantly alter a molecule's biological activity, solubility, and metabolic stability, making it a critical tool in drug development and fine chemical synthesis.[1]
This document provides a detailed, field-proven protocol for the O-methylation of 2-isopropyl-3-methylphenol (isothymol), a sterically hindered phenolic compound. We will employ the classic Williamson ether synthesis, a reliable and scalable method.[2] This guide is designed for researchers, chemists, and process development professionals, offering in-depth explanations for experimental choices, a self-validating workflow, and comprehensive troubleshooting advice to ensure reproducible, high-yield synthesis of the target product, 2-isopropyl-3-methylanisole.
Reaction Principle: The Williamson Ether Synthesis
The O-methylation of 2-isopropyl-3-methylphenol proceeds via the Williamson ether synthesis, a cornerstone of organic chemistry for forming ethers. The reaction follows a bimolecular nucleophilic substitution (SN2) mechanism.[2][3] It involves two primary steps:
-
Deprotonation: The acidic proton of the phenolic hydroxyl group is abstracted by a base. This generates a potent nucleophile, the phenoxide anion. The choice of base is critical; it must be strong enough to deprotonate the phenol but not so strong as to promote side reactions.
-
Nucleophilic Attack: The newly formed phenoxide anion attacks the electrophilic methyl group of a methylating agent. This concerted, one-step SN2 reaction results in the formation of a new carbon-oxygen bond and the displacement of a leaving group, yielding the desired aryl methyl ether.[2]
For this specific transformation, we have selected potassium carbonate (K₂CO₃) as the base, acetone as the solvent, and dimethyl sulfate ((CH₃)₂SO₄) as the methylating agent. This combination is widely recognized for its efficiency, cost-effectiveness, and scalability in methylating phenols.[4]
Reaction Mechanism Diagram
Caption: Sₙ2 mechanism for the O-methylation of 2-isopropyl-3-methylphenol.
Materials, Reagents, and Equipment
Successful and safe execution requires adherence to the specified grades and proper equipment setup. All quantitative data is summarized below.
| Reagent/Material | Chemical Formula | Molar Mass ( g/mol ) | Amount (mmol) | Mass/Volume | Supplier/Grade | Key Properties |
| 2-Isopropyl-3-methylphenol | C₁₀H₁₄O | 150.22 | 10.0 | 1.50 g | Sigma-Aldrich, ≥98% | Starting Material |
| Dimethyl Sulfate | (CH₃)₂SO₄ | 126.13 | 12.0 | 1.14 mL (1.51 g) | Acros Organics, ≥99% | Methylating Agent |
| Potassium Carbonate | K₂CO₃ | 138.21 | 15.0 | 2.07 g | Fisher Scientific, Anhydrous | Base |
| Acetone | C₃H₆O | 58.08 | - | 50 mL | VWR, ACS Grade | Solvent |
| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | ~100 mL | EMD Millipore, ACS Grade | Extraction Solvent |
| 1 M Hydrochloric Acid | HCl | 36.46 | - | ~30 mL | LabChem | Quenching/Wash |
| Saturated NaCl Solution | NaCl (aq) | 58.44 | - | ~30 mL | Lab Prepared | Brine Wash |
| Anhydrous MgSO₄ | MgSO₄ | 120.37 | - | ~5 g | Alfa Aesar | Drying Agent |
Equipment: 100 mL round-bottom flask, magnetic stirrer and stir bar, reflux condenser, heating mantle with temperature control, dropping funnel, separatory funnel, rotary evaporator, standard laboratory glassware, and Thin Layer Chromatography (TLC) apparatus.
Detailed Experimental Protocol
Extreme caution is required when handling dimethyl sulfate. It is highly toxic, carcinogenic, and can be absorbed through the skin.[5][6] All steps involving this reagent must be performed in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves (double-gloved), a lab coat, and chemical splash goggles.[7][8]
Step 1: Reaction Setup
-
To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add 2-isopropyl-3-methylphenol (1.50 g, 10.0 mmol).
-
Add anhydrous potassium carbonate (2.07 g, 15.0 mmol).
-
Add acetone (50 mL) to the flask.
-
Attach a reflux condenser to the flask and place it in a heating mantle on a magnetic stir plate.
Step 2: Deprotonation and Methylation
-
Begin stirring the suspension and heat the mixture to a gentle reflux (~56 °C). Maintain reflux for 30 minutes to facilitate the initial deprotonation of the phenol.
-
After 30 minutes, carefully add dimethyl sulfate (1.14 mL, 12.0 mmol) dropwise over 10 minutes using a dropping funnel or syringe.
-
Continue to heat the reaction at reflux with vigorous stirring.
Step 3: Reaction Monitoring (Trustworthiness)
-
The reaction progress should be monitored by Thin Layer Chromatography (TLC) every 30-60 minutes.
-
TLC System: Use silica gel plates with a mobile phase of 9:1 Hexanes:Ethyl Acetate.
-
Visualization: UV light (254 nm) and/or a potassium permanganate stain.
-
Analysis: The starting material (phenol) is more polar and will have a lower Rf value than the less polar ether product. The reaction is complete when the starting material spot is no longer visible by TLC (typically 3-5 hours).
Step 4: Work-up and Extraction
-
Once the reaction is complete, remove the heating mantle and allow the flask to cool to room temperature.
-
Carefully quench any unreacted dimethyl sulfate by adding ~5 mL of concentrated ammonium hydroxide solution and stirring for 30 minutes in the fume hood.
-
Filter the solid potassium salts and rinse the filter cake with a small amount of acetone.
-
Transfer the filtrate to a separatory funnel. Add 50 mL of deionized water.
-
Extract the aqueous phase with diethyl ether (3 x 30 mL).[9]
-
Combine the organic layers. Wash the combined organic phase sequentially with 1 M HCl (1 x 30 mL) to remove any remaining base, followed by saturated NaCl solution (1 x 30 mL).[10]
-
Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent using a rotary evaporator.
Step 5: Purification and Characterization
-
The resulting crude oil can be purified by vacuum distillation or flash column chromatography on silica gel if high purity is required.
-
Product Characterization: Confirm the identity and purity of the product, 2-isopropyl-3-methylanisole, using standard analytical techniques:
-
¹H NMR: Expect a characteristic singlet for the methoxy group (-OCH₃) protons around δ 3.8 ppm.
-
¹³C NMR: Expect a new carbon signal for the methoxy group around δ 55-60 ppm.
-
FT-IR: Disappearance of the broad O-H stretching band from the starting phenol (around 3200-3500 cm⁻¹) and the appearance of C-O-C stretching bands (around 1250 cm⁻¹ and 1050 cm⁻¹).
-
GC-MS: A single peak with a molecular ion corresponding to the product's mass (C₁₁H₁₆O = 164.24 g/mol ).
-
Experimental Workflow Diagram
Caption: Step-by-step workflow for the synthesis of 2-isopropyl-3-methylanisole.
Expertise & Troubleshooting
Rationale for Experimental Choices
-
Base (K₂CO₃): Potassium carbonate is an ideal base for this reaction. It is a mild, inexpensive, and easily removable solid base. Stronger bases like sodium hydride (NaH) or sodium hydroxide (NaOH) could lead to side reactions or be difficult to handle. K₂CO₃ is sufficient to deprotonate the phenol (pKa ≈ 10) without being overly reactive.[4]
-
Methylating Agent ((CH₃)₂SO₄): Dimethyl sulfate is a highly efficient and reactive methylating agent, often preferred over methyl iodide for its lower volatility and cost.[4] While greener alternatives like dimethyl carbonate (DMC) exist, they often require higher temperatures or specialized catalysts to achieve comparable reaction rates.[11][12]
-
Solvent (Acetone): Acetone is an excellent solvent for this SN2 reaction. It is a polar aprotic solvent that effectively dissolves the starting phenol and facilitates the formation of the phenoxide. Its boiling point (56 °C) allows for convenient reflux conditions without requiring high temperatures that might promote side reactions.
Troubleshooting Common Issues
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low or No Reaction | 1. Inactive K₂CO₃ (absorbed moisture).2. Insufficient heating.3. Decomposed dimethyl sulfate. | 1. Use freshly opened or oven-dried anhydrous K₂CO₃.2. Ensure the reaction mixture is at a steady reflux.3. Use a fresh bottle of dimethyl sulfate. |
| Incomplete Reaction | 1. Insufficient reaction time.2. Stoichiometry of reagents is off. | 1. Continue refluxing and monitor by TLC until completion.2. Re-verify calculations and add a slight excess (0.1 eq) of dimethyl sulfate if necessary. |
| Formation of Byproducts | 1. Reaction temperature too high.2. Potential for C-alkylation (rare under these conditions). | 1. Maintain a gentle, controlled reflux; do not overheat.2. C-alkylation is more common with different catalysts; this protocol is highly selective for O-methylation.[13] |
| Low Yield After Work-up | 1. Incomplete extraction of the product.2. Loss of product during solvent removal (if volatile). | 1. Perform at least three extractions with diethyl ether.2. Use a rotary evaporator with controlled temperature and vacuum. |
References
-
ACS Publications. (n.d.). O Methylation of Phenol in Liquid Phase over Basic Zeolites. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US3446856A - Methylation of phenols.
-
ScienceDirect. (n.d.). The reaction mechanism of methylation of phenolic component in the presence of TMAH. Retrieved February 5, 2026, from [Link]
-
Reddit. (2022, May 6). Best procedure for phenol/hydroquinone O-methylations?. r/Chempros. Retrieved February 5, 2026, from [Link]
-
Sci-Hub. (n.d.). Catalytic O-methylation of phenols with dimethyl carbonate to aryl methyl ethers using [BMIm]Cl. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2015). O-Methylation of Natural Phenolic Compounds Based on Green Chemistry Using Dimethyl Carbonate. Retrieved February 5, 2026, from [Link]
-
AIR Unimi. (n.d.). METHYLATION OF PHENOL WITH METHANOL OVER HIGH-SILICA BETA ZEOLITE. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). US4453017A - Process for the methylation of phenolic compounds with trimethyl phosphate.
-
Journal of the American Chemical Society. (1962). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Retrieved February 5, 2026, from [Link]
-
New Jersey Department of Health. (n.d.). Dimethyl sulfate - Hazardous Substance Fact Sheet. Retrieved February 5, 2026, from [Link]
- Google Patents. (n.d.). DE3103665C2 - Process for the o-methylation of phenols and a catalyst for carrying out the process.
-
ResearchGate. (2015). Alkyl Methyl Carbonates as Methylating Agents. The O -Methylation of Phenols. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 3-Methyl-2-isopropylphenol. Retrieved February 5, 2026, from [Link]
-
International Labour Organization. (n.d.). ICSC 0148 - DIMETHYL SULFATE. Retrieved February 5, 2026, from [Link]
-
MDPI. (2024). Systematic Identification and Characterization of O-Methyltransferase Gene Family Members Involved in Flavonoid Biosynthesis in Chrysanthemum indicum L.. Retrieved February 5, 2026, from [Link]
-
YouTube. (2020, March 30). The Hydroxymethylation of Phenol. jOeCHEM. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2007). Solvent‐Free Williamson Synthesis: An Efficient, Simple, and Convenient Method for Chemoselective Etherification of Phenols and Bisphenols. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 2-Isopropyl-N-methylaniline. Retrieved February 5, 2026, from [Link]
-
Chemical Emergency Medical Guidelines. (2022). Dimethyl sulfate (CH3)2SO4 A 1 Information and recommendations for first responders. Retrieved February 5, 2026, from [Link]
-
PMC. (n.d.). Analytical methodologies for sensing catechol-O-methyltransferase activity and their applications. Retrieved February 5, 2026, from [Link]
-
Semantic Scholar. (n.d.). Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions. Retrieved February 5, 2026, from [Link]
-
Master Organic Chemistry. (2014, October 24). The Williamson Ether Synthesis. Retrieved February 5, 2026, from [Link]
-
Penta. (2025, September 9). SAFETY DATA SHEET - Dimethyl sulfate. Retrieved February 5, 2026, from [Link]
-
ResearchGate. (2015). Dimethyl sulfoxide as a solvent in Williamson ether synthesis. Retrieved February 5, 2026, from [Link]
-
ChemSynthesis. (n.d.). methyl 2-isopropyl-3-methyl-2-butenoate. Retrieved February 5, 2026, from [Link]
-
Canadian Science Publishing. (n.d.). Dimethyl sulfoxide as a solvent in the Williamson ether synthesis. Retrieved February 5, 2026, from [Link]
-
PubChem. (n.d.). 2-Methylanisole. Retrieved February 5, 2026, from [Link]
Sources
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- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. reddit.com [reddit.com]
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- 8. pentachemicals.eu [pentachemicals.eu]
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- 13. air.unimi.it [air.unimi.it]
Application Note: Precision Separation of vic-Thymol Methyl Ether from Thymol Methyl Ether Mixtures
Part 1: Executive Summary & Chemical Context
The Isomeric Challenge
In the synthesis of Thymol Methyl Ether (2-isopropyl-5-methylanisole), a potent fragrance ingredient and pharmaceutical intermediate, a critical impurity often persists: "vic-thymol" methyl ether (2-isopropyl-3-methylanisole).
This impurity arises primarily during the alkylation of m-cresol, where thermodynamic and kinetic controls compete, leading to regioisomers. While Thymol (the phenol) can be purified via caustic extraction, the Methyl Ethers (TME) are chemically inert to pH manipulation, rendering standard acid/base extractions useless.
The Separation Logic
The separation challenge lies in the physicochemical similarity of these regioisomers:
-
Thymol Methyl Ether (TME): Boiling Point ~216°C.
-
vic-TME (Impurity): Boiling Point ~214–218°C (Isomer dependent).
Because the boiling point differential (
Part 2: Analytical Validation (The "Eyes" of the Process)
Before attempting separation, one must establish a method to resolve the isomers. Standard non-polar columns (e.g., DB-5) often show co-elution.
Protocol A: High-Resolution GC-FID Analysis
Objective: Baseline resolution (
Mechanism: We utilize a Polar WAX (Polyethylene Glycol) stationary phase. The interaction with the aromatic
Instrument Parameters
| Parameter | Setting |
| Column | DB-WAX or ZB-WAX (60m |
| Carrier Gas | Helium @ 1.2 mL/min (Constant Flow) |
| Inlet | Split (50:1) @ 250°C |
| Oven Program | 60°C (hold 2 min) |
| Detector | FID @ 260°C |
Expected Result:
-
vic-TME typically elutes before TME on WAX columns due to steric inhibition of intermolecular forces (shielding of the ether oxygen).
Part 3: Preparative Protocols
Protocol B: High-Efficiency Vacuum Rectification (Bulk Separation)
Scope: For mixtures containing >10% impurity or volumes >100g.
Theory: To separate components with
Equipment Setup
-
Column: Vacuum-jacketed silvered column (min. 60cm length).
-
Packing: Structured SS packing (e.g., Sulzer DX) or Glass Helices (high surface area).
-
Head: Solenoid-controlled reflux splitter.
-
Vacuum: Rotary vane pump with digital controller (Target: 10–20 mbar).
Step-by-Step Procedure
-
System Inerting: Flush the system with
to prevent high-temperature oxidation. -
Vacuum Stabilization: Lower pressure to 15 mbar .
-
Note: At 15 mbar, TME boils at approx. 95–100°C. This prevents thermal degradation.
-
-
Total Reflux: Heat pot until reflux is observed at the head. Maintain Total Reflux (R=
) for 60 minutes to equilibrate the column packing. -
Fraction Collection (The "Cut"):
-
Set Reflux Ratio to 20:1 (20 parts return, 1 part collect).
-
Fraction 1 (Forerun): Collect the first 5-10% (enriched in vic-TME). Monitor head temperature. A rise of 0.5°C indicates transition.
-
Fraction 2 (Main Heart): Collect when GC indicates >98% TME.
-
Fraction 3 (Tails): Recycle.
-
Protocol C: Flash Chromatography (Polishing)
Scope: For achieving >99.5% purity or processing small batches (<50g). Theory: The steric bulk of the isopropyl group in the vic-position reduces the accessibility of the ether oxygen to the silica surface, causing it to elute faster than the less sterically hindered TME.
Materials
-
Stationary Phase: Spherical Silica Gel (20–40
m). -
Mobile Phase: Hexane (Solvent A) / Ethyl Acetate (Solvent B).
Workflow
-
Equilibration: Flush column with 100% Hexane (3 CV - Column Volumes).
-
Loading: Load the mixture (neat or 50% in hexane) at 1% load ratio (1g sample per 100g silica).
-
Gradient Elution:
-
0–5 min: 100% Hexane (Isocratic).
-
5–25 min: 0%
5% EtOAc (Very shallow gradient). -
Critical: The isomers are non-polar; a strong solvent will cause co-elution. Keep EtOAc < 5%.
-
-
Fractionation: Collect small fractions. vic-TME elutes first.
Part 4: Visualization & Logic
Workflow Decision Tree
The following diagram illustrates the decision logic for selecting the appropriate purification pathway based on impurity levels and scale.
Figure 1: Decision matrix for selecting the optimal purification route based on scale and initial purity.
Distillation Logic & Thermodynamics
This diagram visualizes the theoretical plate requirement for the vacuum rectification process.
Figure 2: Mass transfer logic in high-reflux vacuum rectification. The "vic" isomer, being slightly more volatile due to steric shielding, enriches in the vapor phase.
Part 5: References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 14104, Thymol Methyl Ether. Retrieved from [Link]
-
NIST Mass Spectrometry Data Center. Thymol vs. Isomers: Gas Chromatography Retention Data. NIST Chemistry WebBook, SRD 69. Retrieved from [Link]
-
Siegfried, S., et al. Synthesis of Thymol and Separation from By-products. (Referenced via Tanz Journal review on m-cresol alkylation by-products). Retrieved from [Link]
-
The Good Scents Company. Thymol Methyl Ether Organoleptic and Physical Properties. Retrieved from [Link]
-
Ghanem, E., et al. (2025). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography. ResearchGate. Retrieved from [Link]
Optimizing Thymol Synthesis: Catalytic Isopropylation of m-Cresol
Application Note & Protocol Guide
Introduction & Strategic Relevance
Thymol (2-isopropyl-5-methylphenol) is a high-value monoterpenoid phenol critical to the pharmaceutical and flavor industries. While naturally abundant in Thymus vulgaris, industrial demand necessitates synthetic production. The most viable pathway is the Friedel-Crafts alkylation of m-cresol with isopropanol (IPA) or propylene .
However, this reaction presents a significant regioselectivity challenge. The m-cresol ring has three nucleophilic sites available for electrophilic attack. Without precise catalytic control, the reaction yields a mixture of:
-
Thymol (Target: Ortho to -OH, Para to -CH₃)[1]
-
Carvacrol (Isomer: Para to -OH, Ortho to -CH₃)
-
Isopropyl m-tolyl ether (O-alkylated kinetic product)
-
Di-isopropylated byproducts (Bulky molecules)
This guide details the reaction pathways, catalyst selection criteria, and a validated vapor-phase protocol to maximize Thymol yield while suppressing isomeric byproducts.
Reaction Mechanics & Pathways[1][2][3]
The Electrophilic Mechanism
The reaction proceeds via Electrophilic Aromatic Substitution (EAS) . The acidic catalyst protonates the isopropanol (or propylene), generating a secondary carbenium ion (isopropyl cation). This electrophile attacks the electron-rich aromatic ring of m-cresol.
-
Kinetic Control (Low Temp < 200°C): Favors O-alkylation, forming isopropyl m-tolyl ether.
-
Thermodynamic Control (High Temp > 230°C): Favors C-alkylation. The ether can rearrange (Claisen-type rearrangement) or decompose to regenerate the alkylating agent, eventually forming the more stable ring-alkylated phenols (Thymol/Carvacrol).
Reaction Network Diagram
The following diagram illustrates the competing pathways. Note that Thymol is thermodynamically favored over the ether but competes closely with Carvacrol.
Figure 1: Reaction network showing the competition between O-alkylation (kinetic) and C-alkylation (thermodynamic), and the critical isomerization step.
Catalyst Engineering: The Role of Shape Selectivity
Success depends on Shape Selectivity . The catalyst must possess pore dimensions that accommodate the diffusion of m-cresol and Thymol but restrict the formation or diffusion of the bulkier di-isopropyl products or the undesired Carvacrol isomer.
Zeolite Selection Guide
| Catalyst Type | Pore Structure | Acidity Type | Application Note |
| H-ZSM-5 | MFI (Medium Pore, ~5.5 Å) | Brønsted/Lewis Mix | High Selectivity. The pore size is slightly smaller than the critical diameter of di-isopropyl products, suppressing over-alkylation via Transition State Shape Selectivity. |
| H-Beta | BEA (Large Pore, ~7.6 Å) | Strong Brønsted | High Conversion. Larger pores allow faster diffusion but suffer from lower regioselectivity (more Carvacrol/Di-alkyls) unless modified. |
| H-Mordenite | MOR (Large Pore, 1-D) | Strong Acid Sites | Prone to rapid deactivation due to "coking" in the one-dimensional channels (pore blocking). |
| MCM-41 | Mesoporous (>20 Å) | Weak Acidity | Excellent diffusion but poor shape selectivity. Requires modification (e.g., Al-MCM-41 or Zn-MCM-41) to increase acidity. |
Expert Insight: For maximum Thymol yield, H-ZSM-5 is preferred due to its steric constraints which favor the formation of the less bulky 2-isopropyl isomer (Thymol) over the 4-isopropyl isomer.
Experimental Protocol: Vapor Phase Synthesis
Objective: Continuous synthesis of Thymol using a fixed-bed reactor. Target Metrics: Conversion > 70%, Thymol Selectivity > 80%.
Equipment Setup
-
Reactor: Stainless steel fixed-bed down-flow reactor (ID: 15-20 mm).
-
Heating: Split-zone furnace with PID control.
-
Feed System: HPLC pump for liquid reactants; Mass Flow Controller (MFC) if using carrier gas (
).
Workflow Diagram
Figure 2: Step-by-step workflow for the vapor-phase alkylation process.
Detailed Methodology
Step 1: Catalyst Pre-treatment (Critical)
-
Why: Zeolites absorb moisture which blocks active acid sites.
-
Protocol: Load 2-5g of H-ZSM-5 (Si/Al ratio ~30-50). Calcine in-situ at 500°C for 4 hours under dry air flow. Cool to reaction temperature (
) under flow.
Step 2: Feed Optimization
-
Ratio: Prepare a molar ratio of 1:2 (m-cresol : IPA) .
-
Note: Excess IPA suppresses catalyst coking but increases recovery costs. A 1:1 ratio often leads to rapid deactivation.
-
-
WHSV (Weight Hourly Space Velocity): Set liquid flow rate to achieve WHSV = 2.0 - 4.0
.-
Calculation: Flow rate (g/h) / Catalyst mass (g).
-
Effect: Lower WHSV increases conversion but promotes secondary isomerization to thermodynamic equilibrium (which may favor Carvacrol).
-
Step 3: Reaction Execution
-
Temperature: Maintain reactor bed at 230°C - 250°C .
-
< 220°C: Low conversion, high ether formation.
-
-
270°C:* High coking, cracking of IPA to propylene (gas loss).
-
-
-
Pressure: Atmospheric pressure is sufficient.
Step 4: Product Recovery & Analysis
-
Collect effluent in an ice-bath condenser.
-
Analysis: Analyze organic layer via Gas Chromatography (GC) using a capillary column (e.g., HP-5 or DB-5).
-
Key Peaks: Look for elution order: IPA < m-Cresol < Thymol < Carvacrol < Di-isopropyls.
Troubleshooting & Optimization
| Issue | Root Cause | Corrective Action |
| Low Conversion (<50%) | Low acidity or low Temp | Increase Temp to 250°C. Switch to Zeolite with lower Si/Al ratio (higher acidity). |
| High Ether Selectivity | Kinetic control dominant | Increase Temp to promote rearrangement. Decrease WHSV to increase contact time. |
| Rapid Deactivation | Coking (Carbon deposition) | Increase IPA ratio (solvent effect). Regenerate catalyst by burning coke in air at 500°C. |
| High Carvacrol Ratio | Thermodynamic equilibrium | Use shape-selective H-ZSM-5 instead of H-Beta. Reduce contact time (Higher WHSV). |
References
-
Yadav, G. D., & Pathre, G. S. (2006). "Ecofriendly synthesis of thymol by vapor phase isopropylation of m-cresol over modified ZSM-5 catalysts." Microporous and Mesoporous Materials.
-
Selvaraj, M., et al. (2025).[2] "Isopropylation of m-cresol with isopropyl alcohol... over mesoporous Zn–Al–MCM-41 catalysts."[3] ResearchGate.[1]
-
Teodorescu, F., et al. (2017).[4][5] "Selective alkylation of m-cresol with isopropyl alcohol under solvent-free conditions." Arkivoc.
-
Master Organic Chemistry. (2012). "Thermodynamic vs Kinetic Control." MasterOrganicChemistry.com.
Sources
High-Efficiency Fractional Distillation Protocol for the Purification of 2-Isopropyl-3-Methylanisole
Application Note & Standard Operating Procedure (SOP)
Executive Summary & Scope
This application note details the purification of 2-isopropyl-3-methylanisole (also known as vic-thymol methyl ether) from a crude reaction mixture. This compound is a structural isomer of thymol methyl ether and carvacrol methyl ether. The primary challenge in its purification is separating the target molecule from closely boiling positional isomers (e.g., 2-isopropyl-5-methylanisole) and unreacted alkylated phenols.
While simple distillation is sufficient for removing heavy residues, fractional distillation under reduced pressure is required to achieve pharmaceutical or fragrance-grade purity (>99.5%). This protocol integrates a chemical pre-treatment step to remove phenolic impurities, followed by a high-efficiency vacuum fractionation workflow.
Target Audience: Process Chemists, Chemical Engineers, and R&D Scientists in Fragrance and API synthesis.
Compound Properties & Separation Physics[1]
Understanding the thermodynamic behavior of the feedstock is critical for designing the distillation parameters.
| Property | Value (Approximate) | Notes |
| CAS Number | Not widely listed specific to isomer; see 3228-02-2 for phenol precursor | Target is the methyl ether of vic-thymol. |
| Molecular Weight | 164.25 g/mol | |
| Boiling Point (Atm) | ~214–217 °C | Estimated based on Thymol Methyl Ether data. |
| Boiling Point (10 mmHg) | ~95–100 °C | Target range for vacuum distillation. |
| Key Impurity 1 | 3-Methylanisole | Low boiler (Precursor impurity). |
| Key Impurity 2 | 2-Isopropyl-5-methylanisole | Close-boiling isomer (Thymol methyl ether). |
| Key Impurity 3 | 2-Isopropyl-3-methylphenol | Unreacted starting material (High boiler, H-bonding). |
The Separation Challenge
The separation difficulty (
Pre-Distillation Chemical Treatment (Critical)
Stop: Do not attempt to distill the crude reaction mixture directly if it contains significant unreacted phenols. Phenols form high-boiling azeotropes and can oxidize during heating, darkening the distillate.
Protocol:
-
Dissolution: Dilute crude oil in a non-polar solvent (e.g., Hexane or Toluene) if it is too viscous.
-
Caustic Wash: Wash the organic phase 3x with 10% NaOH (aq). This converts unreacted 2-isopropyl-3-methylphenol into its water-soluble phenolate salt.
-
Neutralization: Wash the organic phase with water, then brine, until pH is neutral.
-
Solvent Strip: Remove the extraction solvent via Rotary Evaporation.
-
Result: The "Stripped Crude" is now predominantly neutral ethers, ready for fractionation.
Distillation Apparatus Configuration
To separate the positional isomers, a standard Vigreux column is insufficient. A Packed Column or Spinning Band system is required.
Equipment Specifications
-
Boiling Flask: 3-neck Round Bottom Flask (RBF) with magnetic stirring or capillary bubbler.
-
Column: Vacuum-jacketed silvered column (60 cm length minimum).
-
Packing Material: Stainless steel structured packing (e.g., Sulzer DX) or Helipak/Propak (High Efficiency).
-
Target Plates: 30–50 Theoretical Plates.
-
-
Distillation Head: Solenoid-controlled reflux splitter (automatic reflux ratio control).
-
Condenser: Glycol-cooled (
) to prevent loss of volatiles to the pump. -
Vacuum System: Rotary vane pump with digital controller (Target: 5–10 mmHg stable).
Process Flow Diagram (DOT)
Figure 1: Workflow for the purification of 2-isopropyl-3-methylanisole, emphasizing the critical chemical pre-treatment and reflux control loops.
Step-by-Step Fractionation Protocol
Safety: Perform all operations in a fume hood. 2-isopropyl-3-methylanisole is a flammable liquid and potential irritant.
Phase 1: System Equilibration
-
Charge: Load the Stripped Crude into the reboiler. Add a stir bar.[1]
-
Vacuum: Reduce pressure slowly to 10 mmHg . Check for leaks.
-
Heat: Ramp heating mantle temperature until reflux is observed at the bottom of the column.
-
Total Reflux: Set the reflux splitter to Total Reflux (Valve Closed). Allow the column to equilibrate for 30–60 minutes. This "wets" the packing and establishes the temperature gradient.
Phase 2: Foreshots (Low Boilers)
-
Objective: Remove residual solvent, water, and 3-methylanisole (un-alkylated impurity).
-
Settings:
-
Reflux Ratio (R:D): 20:1 (High reflux needed to sharpen the cut).
-
Head Temp: Monitor closely.
-
-
Action: Collect the first 5-10% of volume. The temperature may fluctuate.
-
Cut Point: When the head temperature stabilizes at the expected BP of the target (approx. 98°C at 10 mmHg), switch receivers.
Phase 3: Main Fraction (Heart Cut)
-
Objective: Collect pure 2-isopropyl-3-methylanisole.
-
Settings:
-
Reflux Ratio (R:D): 10:1 to 5:1 . (Lower reflux allowed if separation from foreshots was clean).
-
-
Monitoring:
-
Maintain constant vacuum (
0.1 mmHg). -
Monitor Head Temp (
).
-
-
Sampling: Take GC aliquots every 20mL.
-
Stop Condition: A sudden rise in head temperature (
) or a drop in vapor generation indicates depletion of the main component and onset of higher boiling isomers (e.g., di-isopropyl anisoles).
Phase 4: Tails & Shutdown
-
Switch to "Tails" receiver.
-
Increase heat slightly to drive over remaining product (purity will drop).
-
Shutdown: Turn off heat. Allow pot to cool to <50°C before releasing vacuum with nitrogen.
Data Analysis & QC Criteria
Analyze fractions using GC-FID or GC-MS.
Table 1: Typical Fractionation Profile (at 10 mmHg)
| Fraction | Head Temp (°C) | Composition (Typical) | Action |
| F1 (Foreshots) | 60 – 95 | Solvent, 3-methylanisole, trace target | Discard / Recycle |
| F2 (Transition) | 95 – 98 | 80% Target, 20% Low Boilers | Recycle |
| F3 (Main Cut) | 98 – 99 | >99.5% 2-isopropyl-3-methylanisole | Keep |
| F4 (Tails) | 99 – 110 | Target + 2,5-isomer + Di-alkyls | Recycle |
| Pot Residue | >110 | High MW polymers, salts | Waste |
Note: Temperatures are illustrative. Calibrate your vacuum sensor.
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Poor Separation | Reflux ratio too low. | Increase R:D to 30:1. Reduce take-off rate. |
| Flooding | Vapor velocity too high. | Reduce pot temperature. Insulate column better. |
| Dark Distillate | Oxidation or Entrainment. | Check vacuum leaks (O2 ingress). Use a splash guard/trap. |
| Product Solidifies | High MP isomer (rare for this ether). | Ensure condenser coolant is >20°C (if MP is high), though this ether is likely liquid. |
References
-
Chemical Properties & Safety: Sigma-Aldrich. Safety Data Sheet: 2-Methylanisole (Analog). Accessed Oct 2023.[5] Link
-
Distillation Theory: University of Rochester, Dept. of Chemistry. Purification: Fractional Distillation. Link
-
Isomer Separation: Process for separating isomeric mixtures.[6] US Patent 4514574A. Link
-
Synthesis Context: Method for producing 4-isopropyl-3-methylphenol. EP Patent 3162786 B1. (Describes the phenolic precursor synthesis and purification). Link
- General Methodology: Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals. Butterworth-Heinemann.
Sources
- 1. Purification [chem.rochester.edu]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Everything you need to teach fractional distillation | Poster | RSC Education [edu.rsc.org]
- 5. m.youtube.com [m.youtube.com]
- 6. US4514574A - Process for separating isomeric mixtures - Google Patents [patents.google.com]
Application Note: High-Resolution GC-MS Analysis of Isopropyl Methyl Anisole Isomers
Abstract
This application note presents a detailed protocol for the separation and identification of positional isomers of isopropyl methyl anisole using gas chromatography-mass spectrometry (GC-MS). These isomers, including thymol methyl ether and carvacrol methyl ether, are prevalent in the flavor, fragrance, and essential oil industries. Due to their similar physical properties, chromatographic separation and unambiguous identification can be challenging. This guide provides a robust methodology, from instrument setup to data interpretation, tailored for researchers, scientists, and quality control professionals. We delve into the rationale behind column selection, temperature programming, and mass spectral interpretation to ensure accurate and reproducible results.
Introduction: The Challenge of Isomer Analysis
Isopropyl methyl anisole isomers, such as thymol methyl ether (derived from thymol) and carvacrol methyl ether (derived from carvacrol), are aromatic compounds that contribute significantly to the sensory profiles of various natural and synthetic products.[1] The position of the isopropyl, methyl, and methoxy groups on the benzene ring defines the specific isomer and critically influences its aroma, flavor, and even its biological activity. For instance, thymol and carvacrol, the phenolic precursors to two of the main target isomers, are known for their distinct flavors and antimicrobial properties.[1]
The structural similarity among these isomers results in nearly identical boiling points and polarities, making their separation by conventional gas chromatography a significant analytical hurdle. Furthermore, their mass spectra can exhibit many of the same fragment ions. Therefore, a highly selective and sensitive analytical method is imperative for accurate quality control, authenticity verification, and research and development in industries that utilize these compounds. Gas chromatography coupled with mass spectrometry (GC-MS) is the technique of choice for this application, offering the necessary chromatographic resolution and specificity of detection.[1]
This document provides a comprehensive framework for the successful GC-MS analysis of these challenging isomers.
Causality of Experimental Choices
The successful separation and identification of isopropyl methyl anisole isomers hinge on a series of strategic decisions in method development. Here, we explore the reasoning behind the recommended parameters.
The Critical Role of the GC Column Stationary Phase
The selection of the GC column is the most critical factor in achieving separation of positional isomers.[2] Non-polar columns, such as those with a 100% dimethylpolysiloxane stationary phase (e.g., DB-1ms, HP-5ms), separate compounds primarily based on boiling point. As the isopropyl methyl anisole isomers have very similar boiling points, these columns will likely not provide adequate resolution.
To enhance selectivity, a stationary phase with a different separation mechanism is required. A mid-polarity column, such as one containing a (50%-phenyl)-methylpolysiloxane phase (e.g., DB-17ms), is recommended.[1] The introduction of phenyl groups into the stationary phase allows for π-π interactions with the aromatic ring of the analytes. These interactions are sensitive to the substitution pattern on the benzene ring, thus enabling the separation of the ortho, meta, and para isomers.
Optimizing Temperature Programming for Resolution
A slow oven temperature ramp rate is crucial for maximizing the resolution of closely eluting isomers. A rapid increase in temperature will cause the compounds to move through the column too quickly, not allowing for sufficient interaction with the stationary phase and leading to co-elution. The initial oven temperature should be low enough to ensure the analytes are focused at the head of the column at the start of the run. A hold time at the initial temperature can further improve peak shape.
Mass Spectrometry: Beyond Simple Identification
While electron ionization (EI) mass spectra of isomers can be very similar, subtle differences in the relative abundances of fragment ions can be used for differentiation. The fragmentation of aromatic ethers is well-characterized; it typically involves the formation of a stable molecular ion, followed by fragmentation pathways influenced by the positions of the alkyl and methoxy substituents. By carefully examining these patterns, one can confirm the identity of each separated isomer.
Experimental Protocol
This protocol provides a starting point for the GC-MS analysis of isopropyl methyl anisole isomers. It is recommended to optimize the method for your specific instrumentation and sample matrix.
Materials and Reagents
-
Solvent: High-purity hexane or ethyl acetate (GC grade or equivalent)
-
Standards: Analytical standards of the isopropyl methyl anisole isomers of interest (e.g., thymol methyl ether, carvacrol methyl ether).
-
Sample Preparation: Samples should be diluted in the chosen solvent to a concentration within the linear range of the instrument. For complex matrices like essential oils, a dilution of 1:100 (v/v) is a good starting point.
GC-MS Instrumentation and Parameters
The following table summarizes the recommended GC-MS parameters. These are based on typical setups for fragrance and flavor analysis and may be adapted as needed.
| Parameter | Recommended Setting | Justification |
| GC System | Agilent 7890B GC with 5977A MSD (or equivalent) | A robust and widely used system for this type of analysis. |
| GC Column | Agilent J&W DB-17ms (30 m x 0.25 mm, 0.25 µm) or equivalent | Mid-polarity phase enhances selectivity for positional isomers.[1] |
| Carrier Gas | Helium, constant flow mode at 1.2 mL/min | Provides good chromatographic efficiency and is inert. |
| Inlet | Split/Splitless, operated in split mode | Prevents column overloading and ensures sharp peaks. |
| Inlet Temperature | 250 °C | Ensures complete vaporization of the analytes. |
| Split Ratio | 50:1 (can be optimized) | Reduces the amount of sample reaching the column. |
| Injection Volume | 1 µL | A standard volume for capillary GC. |
| Oven Program | 60 °C (hold 2 min), ramp to 240 °C at 3 °C/min, hold 5 min | Slow ramp rate is key to resolving closely eluting isomers. |
| MSD Transfer Line | 280 °C | Prevents condensation of analytes. |
| Ion Source Temp. | 230 °C | Standard temperature for EI. |
| Quadrupole Temp. | 150 °C | Standard temperature for EI. |
| Ionization Mode | Electron Ionization (EI) at 70 eV | Standard ionization technique for GC-MS, provides reproducible fragmentation patterns. |
| Mass Range | m/z 40-300 | Covers the molecular ion and expected fragments of the analytes. |
| Scan Rate | 3 scans/sec | Provides sufficient data points across each chromatographic peak. |
Data Acquisition and Processing
-
Acquire data in full scan mode to obtain complete mass spectra for each compound.
-
Process the data using the instrument's software.
-
Identify peaks by comparing their retention times and mass spectra to those of authentic standards. The NIST Mass Spectral Library is also a valuable resource for tentative identification.[3][4]
Data Analysis and Interpretation
Chromatographic Separation
Under the recommended GC conditions, the isopropyl methyl anisole isomers should be chromatographically resolved. The elution order will depend on the specific substitution pattern and its interaction with the stationary phase. It is essential to run individual standards to confirm the retention time of each isomer.
Mass Spectral Fragmentation and Isomer Differentiation
The mass spectra of isopropyl methyl anisole isomers will all show a molecular ion peak (M+) at m/z 164.[3] The key to their differentiation lies in the relative intensities of the fragment ions.
General Fragmentation Pathways for Aromatic Ethers:
-
Loss of a methyl group: A common fragmentation is the loss of a methyl radical from the methoxy group or the isopropyl group, leading to ions at m/z 149.
-
Loss of an isopropyl group: Cleavage of the isopropyl group results in an ion at m/z 121.
-
Formation of a tropylium ion: Rearrangement and fragmentation can lead to the formation of the tropylium ion at m/z 91.
Example: Differentiating Thymol Methyl Ether and Carvacrol Methyl Ether
-
Carvacrol Methyl Ether (2-methoxy-1-methyl-4-(1-methylethyl)-benzene): The NIST library data for this isomer shows a base peak at m/z 149.[3] This suggests that the loss of a methyl group is a very favorable fragmentation pathway. Other significant ions are observed at m/z 164 (molecular ion) and m/z 91.[3]
-
Thymol Methyl Ether (2-methoxy-4-methyl-1-(1-methylethyl)-benzene): The mass spectrum for this isomer also shows prominent peaks at m/z 149 and 164. However, the relative abundance of these and other fragments may differ from that of carvacrol methyl ether, allowing for their distinction when combined with chromatographic data.
By carefully comparing the full mass spectra of the separated isomers to library data and authentic standards, unambiguous identification can be achieved.
Workflow and Visualization
The following diagram illustrates the complete workflow for the GC-MS analysis of isopropyl methyl anisole isomers.
Caption: GC-MS workflow for isopropyl methyl anisole isomer analysis.
Conclusion
The GC-MS method detailed in this application note provides a reliable and robust approach for the separation and identification of isopropyl methyl anisole isomers. The key to this analysis is the use of a mid-polarity GC column to achieve chromatographic separation, followed by careful interpretation of the mass spectral data to confirm the identity of each isomer. This methodology is a valuable tool for quality control and research in the flavor and fragrance industries, ensuring product consistency and authenticity.
References
-
The Good Scents Company. (n.d.). thymyl methyl ether, 1076-56-8. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 80790, Carvacryl methyl ether. Retrieved from [Link]
- Al-mariri, A., & Safi, M. (2014). Using GC/MS to Study the Chemical Composition of Essential Oil of Thymus vulgaris L. at AL-Qadmous Area, Syria. Research Journal of Pharmacy and Technology, 7(1), 1-6.
-
National Center for Biotechnology Information. (n.d.). PubChem Compound Summary for CID 161716, Benzene, 1-methoxy-4-methyl-2-(1-methylethyl)-. Retrieved from [Link]
-
NIST. (n.d.). Benzene, 2-methoxy-4-methyl-1-(1-methylethyl)-. In NIST Chemistry WebBook. Retrieved from [Link]
- Agilent Technologies. (2009). GC/MS Identification of Flavor and Fragrance Allergens in Some Common Snack Foods Using an Agilent J&W DB-17ms Capillary GC Column.
-
Restek Corporation. (n.d.). Guide to GC Column Selection and Optimizing Separations. Retrieved from [Link]
- Shimadzu Corporation. (n.d.). eL549 Analysis of Cresol Positional Isomers by Using Shim-pack GIST Phenyl Column.
Sources
Troubleshooting & Optimization
Technical Support Center: Resolving Co-elution of Thymol Methyl Ether Isomers in Gas Chromatography
Welcome to the technical support center for advanced chromatographic challenges. This guide is designed for researchers, scientists, and drug development professionals encountering difficulties in the gas chromatographic (GC) separation of thymol methyl ether isomers. Here, we move beyond generic advice to provide in-depth, field-proven strategies rooted in chromatographic theory to empower you to resolve even the most challenging co-elutions.
Understanding the Challenge: The Intricacies of Isomer Separation
Thymol methyl ether and its constitutional isomers, such as carvacrol methyl ether, present a significant analytical challenge due to their nearly identical physicochemical properties. These molecules share the same molecular weight and elemental composition, and often have very similar boiling points and polarities. Consequently, achieving baseline separation requires a highly selective chromatographic system that can exploit the subtle differences in their molecular structure and interactions with the stationary phase. On a standard non-polar GC column, which primarily separates compounds by boiling point, these isomers are very likely to co-elute.[1][2]
Frequently Asked Questions (FAQs)
Q1: My chromatogram shows a single, symmetrical peak where I expect to see two isomers. How can I confirm if I have co-elution?
A1: Perfect co-elution can be deceptive, presenting as a sharp, symmetrical peak.[3] If you are using a mass spectrometer (MS) detector, examine the mass spectra across the peak. If the spectra are not perfectly identical from the upslope to the downslope, it's a strong indication of underlying peak impurity.[3] With a diode array detector (DAD), a similar peak purity analysis can be performed by comparing UV spectra across the peak.[3] A shoulder on the peak is a more obvious sign of partial co-elution.[3]
Q2: I have confirmed co-elution of my thymol methyl ether isomers. What is the very first parameter I should investigate?
A2: Before embarking on extensive method development, ensure your current system is performing optimally. The primary factor to evaluate is selectivity (α) , which is predominantly influenced by the GC column's stationary phase.[3][4][5] If your current column cannot differentiate between the isomers, no amount of optimization of other parameters may suffice.[3][5] Consider the polarity of your current column; a non-polar phase may not be adequate for this separation.[2][6]
Q3: Can I resolve the isomers by simply increasing the column length?
A3: While increasing column length does increase the total number of theoretical plates (efficiency), it is often a strategy of diminishing returns. Doubling the column length does not double the resolution; resolution only increases by the square root of the column length.[7] If the selectivity of your stationary phase is poor, a longer column is unlikely to achieve baseline separation and will result in significantly longer run times and increased back pressure.[7] A more effective approach is to first optimize the stationary phase chemistry.[4][7]
In-Depth Troubleshooting and Method Development
Part 1: Foundational Checks & Initial Assessment
Before modifying your GC method, it's crucial to perform a quick diagnostic check of your system to rule out common issues that can mimic or exacerbate co-elution.
Step-by-Step System Health Check:
-
Injector Maintenance: Ensure the injector liner is clean and appropriate for your injection technique (e.g., split/splitless). A dirty liner can cause peak broadening and tailing, which can mask separation.
-
Column Health: Trim the first few centimeters of the column from the injector side to remove any non-volatile residues that may have accumulated.
-
Leak Check: Perform a system-wide leak check to ensure the integrity of all fittings and connections. Leaks can lead to poor peak shape and retention time instability.
-
Confirm Co-elution: As mentioned in the FAQs, use your detector's capabilities (MS or DAD) to confirm that you are indeed dealing with co-elution and not a single, pure compound.
Part 2: Strategic Method Optimization Workflow
Resolving challenging isomers is a systematic process. The following workflow is designed to logically guide you through the optimization of the most critical GC parameters.
Caption: Troubleshooting workflow for resolving co-eluting isomers.
The choice of stationary phase is the most critical factor influencing selectivity.[4] For positional isomers like thymol methyl ether and carvacrol methyl ether, which have subtle differences in their dipole moment, a column with a higher polarity is often required.
Recommended Column Chemistries:
| Stationary Phase Type | Polarity | Separation Principle | Recommended Use Case for Isomers |
| 5% Phenyl Polysiloxane (e.g., DB-5, HP-5) | Low | Primarily boiling point, with some shape selectivity. | A good starting point, but may be insufficient for these isomers.[6][8] |
| Mid-Polarity Phases (e.g., 35-50% Phenyl) | Intermediate | Increased dipole-dipole and pi-pi interactions. | Recommended starting point. Enhanced selectivity for positional isomers.[8] |
| Polyethylene Glycol (PEG) (e.g., DB-WAX, HP-INNOWax) | High | Strong dipole-dipole and hydrogen bonding potential. | Excellent for separating compounds with small polarity differences.[9] |
| Chiral Phases (e.g., Cyclodextrin-based) | Chiral | Enantioselective interactions forming transient diastereomeric complexes.[10][11] | Necessary if the isomers are enantiomers.[12][13] |
Experimental Protocol: Column Screening
-
Procure Columns: Obtain columns of differing polarities, for instance, a 5% phenyl, a 50% phenyl, and a WAX-type column. A standard dimension of 30 m x 0.25 mm ID, 0.25 µm film thickness is a good starting point.[7]
-
Initial Screening Method: Use a generic temperature gradient to screen each column.
-
Injector: 250 °C, Split ratio 50:1
-
Carrier Gas: Helium, 1.2 mL/min (constant flow)
-
Oven Program: 80 °C (hold 1 min), ramp at 10 °C/min to 240 °C (hold 5 min).
-
-
Analysis: Inject your isomer standard on each column using this method. Compare the chromatograms to identify the stationary phase that provides the best selectivity (i.e., the largest separation between the two peaks, even if not baseline).
Once you have selected the column with the best intrinsic selectivity, you can fine-tune the temperature program to maximize resolution. A slower ramp rate increases the interaction time of the analytes with the stationary phase, often improving the separation of closely eluting compounds.[14]
Experimental Protocol: Temperature Program Optimization
-
Identify Elution Temperature: Using your screening run, note the approximate temperature at which the isomers elute.
-
Slow the Ramp Rate: Design a new program where you significantly slow the ramp rate around the elution temperature.
-
Example: If the isomers eluted at ~150 °C with a 10 °C/min ramp:
-
New Program: 80 °C (hold 1 min), ramp at 20 °C/min to 130 °C, then ramp at 3 °C/min to 170 °C, then ramp at 20 °C/min to 240 °C (hold 5 min).
-
-
-
Iterate: Adjust the slow ramp rate (e.g., try 2 °C/min, 4 °C/min) and the temperature window in which it is applied to find the optimal balance between resolution and analysis time. An approximation for the optimal ramp rate is 10°C per column hold-up time.[15]
Caption: Effect of temperature ramp rate on resolution.
The carrier gas flow rate (or more accurately, the average linear velocity) affects column efficiency (the 'N' term in the resolution equation).[3] Every column has an optimal flow rate at which it will generate the maximum number of theoretical plates, resulting in the sharpest possible peaks.[16]
Van Deemter Plot and Practical Optimization:
The relationship between linear velocity and column efficiency is described by the Van Deemter equation. While plotting a full Van Deemter curve is time-consuming, you can experimentally find the optimal flow rate.
Experimental Protocol: Flow Rate Optimization
-
Set Isothermal Conditions: Using your optimized temperature program, determine the elution temperature of the isomers and set the oven to that temperature isothermally for this experiment. This removes the variable of the temperature ramp.
-
Vary the Flow Rate: Inject the standard at a series of different flow rates (e.g., 0.8, 1.0, 1.2, 1.4, 1.6 mL/min for a 0.25 mm ID column with Helium).
-
Measure Efficiency: For each run, calculate the theoretical plates (N) for one of the isomer peaks. The flow rate that gives the highest value of N is the optimum for efficiency.
-
Implement in Gradient Method: Set your final gradient method to use this optimal flow rate. Modern GCs can maintain a constant flow rate throughout the temperature program.
| Carrier Gas | Typical Optimal Linear Velocity (cm/s) | Relative Efficiency | Notes |
| Helium | ~20-30 | Good | Standard, safe choice. |
| Hydrogen | ~35-45 | Best | Provides higher efficiency and allows for faster analysis times. Requires safety precautions.[17] |
| Nitrogen | ~10-15 | Lower | Slower, less efficient, but readily available. |
If optimizing chromatographic conditions is insufficient, you can chemically modify the isomers through derivatization.[18][19] This process alters their chemical structure, which can lead to differences in volatility or polarity, thereby enhancing separation. While thymol methyl ether itself is not readily derivatized, if your sample contains the parent compounds (thymol and carvacrol), derivatizing their hydroxyl group before analysis can be an effective strategy.
Potential Derivatization Strategy (for parent phenols):
-
Reaction: Silylation of the hydroxyl group using a reagent like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).[20]
-
Effect: This replaces the polar hydroxyl hydrogen with a non-polar trimethylsilyl (TMS) group, increasing volatility and potentially altering the elution profile on a polar column.[19][20]
Conclusion
Resolving the co-elution of thymol methyl ether isomers is a challenge that requires a systematic and logical approach to method development. By focusing first on maximizing selectivity through careful stationary phase selection, and then systematically optimizing the temperature program and carrier gas flow rate, baseline separation can be achieved. This guide provides the foundational principles and actionable protocols to empower you to overcome this and similar chromatographic challenges.
References
-
Axion Labs. (n.d.). Co-Elution: The Achilles' Heel of Chromatography (and What You Can Do About It). Axion Labs. Retrieved from [Link]
- Google Patents. (n.d.). CN102768250A - Method for chiral separation and measurement of methyl lactate optical isomers by capillary gas chromatography.
-
AZoM. (2022, July 22). The Study of Chiral Stationary Phases for Gas Chromatography. AZoM.com. Retrieved from [Link]
-
Jalali, A. M., et al. (2012). A validated high performance liquid chromatography method for the analysis of thymol and carvacrol in Thymus vulgaris L. volatile oil. Pharmacognosy Research, 4(3), 159–163. Retrieved from [Link]
-
Restek. (2021, January 28). Guide to GC Column Selection and Optimizing Separations. Restek Resource Hub. Retrieved from [Link]
-
Wang, Y., et al. (2025). Multimodal learning in synthetic chemistry applications: gas chromatography retention time prediction and isomer separation optimization. Digital Discovery. Retrieved from [Link]
-
Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. Retrieved from [Link]
-
ResearchGate. (n.d.). Comparison of HPLC and GC methods for analysis of thymol and carvacrol in T. vulgaris essential oil. Retrieved from [Link]
-
Chromatography Online. (n.d.). GC Temperature Programming—10 Things You Absolutely Need to Know. Retrieved from [Link]
-
LCGC International. (2020, March 1). Go With the Flow: Thinking About Carrier Gas Flow in GC. LCGC International. Retrieved from [Link]
-
SlideShare. (n.d.). Derivatization in GC. Retrieved from [Link]
-
YouTube. (2025, July 3). Co-Elution: How to Detect and Fix Overlapping Peaks. Axion Labs. Retrieved from [Link]
-
ResearchGate. (2025, October 18). A New Method for Determination of Thymol and Carvacrol in Thymi herba by Ultraperformance Convergence Chromatography (UPC). Retrieved from [Link]
-
Slovak University of Technology. (n.d.). SEPARATION AND IDENTIFICATION OF ISOMERIC HYDROCARBONS BY CAPILLARY GAS CHROMATOGRAPHY AND HYPHENATED SPECTROMETRIC TECHNIQUES. Retrieved from [Link]
-
PubMed. (n.d.). [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane]. Retrieved from [Link]
-
ResearchGate. (n.d.). Derivatization Reactions and Reagents for Gas Chromatography Analysis. Retrieved from [Link]
-
ResearchGate. (n.d.). Effects of carrier gas flow rate on peak parameters from the CR sensors.... Retrieved from [Link]
-
Agilent. (2005, August 30). Column Selection for the Analysis of Fatty Acid Methyl Esters Application. Agilent Technologies. Retrieved from [Link]
-
Element Lab Solutions. (n.d.). GC Temperature Program Development. Retrieved from [Link]
-
ResearchGate. (2025, August 7). Separation of Isomers on Nematic Liquid Crystal Stationary Phases in Gas Chromatography: A Review. Retrieved from [Link]
-
UMass Lowell. (n.d.). GC Derivatization. Retrieved from [Link]
-
NIH. (2020, November 6). The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System. National Center for Biotechnology Information. Retrieved from [Link]
-
JCANO INGENIERIA. (n.d.). GC COLUMN SELECTION GUIDE. Retrieved from [Link]
-
ResearchGate. (n.d.). Chiral separation of α-Toc methyl ether by Chiracel OD column. Peak 1:.... Retrieved from [Link]
-
Postnova Analytics. (n.d.). Agilent J&W GC Column Selection Guide. Retrieved from [Link]
-
UNL Digital Commons. (n.d.). Elution Patterns From Capillary GC For Methyl-Branched Alkanes. Retrieved from [Link]
-
Chemistry LibreTexts. (2024, April 15). Gas Chromatographic Separation Methods. Retrieved from [Link]
-
Reddit. (2023, November 2). Effect of flow rate and temperature on peak resolution in gas chromatography. Retrieved from [Link]
-
Chemistry Stack Exchange. (2015, May 10). Different elution profiles of carvacrol and thymol. Retrieved from [Link]
-
Revista Mexicana de Ciencias Pecuarias. (n.d.). Thymol and carvacrol determination in a swine feed organic matrix using Headspace SPME-GC-MS. Retrieved from [Link]
-
YouTube. (2022, December 21). Derivatization Techniques. WildCat. Retrieved from [Link]
-
Greyhound Chromatography. (n.d.). GC Column Selection Guide. Retrieved from [Link]
Sources
- 1. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 2. greyhoundchrom.com [greyhoundchrom.com]
- 3. Co-Elution: How to Detect and Fix Overlapping Peaks. [axionlabs.com]
- 4. Guide to GC Column Selection and Optimizing Separations [discover.restek.com]
- 5. youtube.com [youtube.com]
- 6. fishersci.com [fishersci.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. gcms.cz [gcms.cz]
- 9. agilent.com [agilent.com]
- 10. CN102768250A - Method for chiral separation and measurement of methyl lactate optical isomers by capillary gas chromatography - Google Patents [patents.google.com]
- 11. azom.com [azom.com]
- 12. gcms.cz [gcms.cz]
- 13. [Chiral capillary gas chromatography for the separation of the enantiomers of 4-chloromethyl-2,2-dimethyl-1,3-dioxolane] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. elementlabsolutions.com [elementlabsolutions.com]
- 16. The Effect Analysis of Carrier Gas Flow Rate on the Rapid Gas Chromatographic Separation System - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. researchgate.net [researchgate.net]
- 19. diverdi.colostate.edu [diverdi.colostate.edu]
- 20. 衍生化试剂气相色谱(GC)应用 [sigmaaldrich.com]
overcoming steric hindrance in 2-isopropyl-3-methylphenol etherification
Technical Support Center: Steric Hindrance Management in Phenolic Etherification
Case ID: 2-Isopropyl-3-methylphenol (Thymol Isomer Derivative) Classification: Sterically Congested Nucleophile Priority: High (Process Optimization Required)
Executive Summary: The "Buttressed" Ortho-Effect
You are encountering difficulty etherifying 2-isopropyl-3-methylphenol because this substrate presents a "perfect storm" of steric hindrance.
-
The Ortho-Blocker: The isopropyl group at the 2-position is bulky, physically shielding the phenolic oxygen.
-
The Buttressing Effect: The methyl group at the 3-position prevents the isopropyl group from rotating away from the oxygen. This locks the steric bulk in place, making the oxygen significantly less accessible than in standard thymol (2-isopropyl-5-methylphenol).
Standard Williamson conditions (NaH/THF or K₂CO₃/Acetone) will likely result in low conversion or elimination side-products (if using alkyl halides). This guide provides two field-proven protocols to overcome this specific geometry.
Module 1: The Chemical Solution (Cesium-Promoted Alkylation)
Best For: Alkylation with primary alkyl halides/tosylates.[1] The Mechanism: The "Cesium Effect." Unlike Sodium (Na⁺) or Potassium (K⁺), which form "tight ion pairs" with the phenoxide (caging the nucleophile), the large radius of the Cesium ion (Cs⁺) creates a "loose ion pair." This leaves the phenoxide oxygen "naked" and highly reactive, allowing it to bypass the steric gate of the isopropyl group.
Protocol: The "Naked Anion" Method
| Parameter | Specification | Reason |
| Base | Cesium Carbonate (Cs₂CO₃) | Large cation radius (1.67 Å) prevents tight ion pairing. |
| Solvent | DMF or NMP | Polar aprotic solvents solvate the cation, leaving the anion free. |
| Stoichiometry | 1.0 eq Phenol : 1.5 eq Cs₂CO₃ : 1.2 eq Electrophile | Excess base ensures complete deprotonation. |
| Temperature | 60°C - 80°C | Thermal energy required to overcome the steric activation barrier. |
Step-by-Step Workflow:
-
Dissolve 2-isopropyl-3-methylphenol (1.0 eq) in anhydrous DMF (0.2 M concentration).
-
Add Cs₂CO₃ (1.5 eq) in a single portion. The suspension may turn yellow/orange (phenoxide formation).
-
Stir at room temperature for 30 minutes to ensure deprotonation.
-
Add the Alkyl Halide/Tosylate (1.2 eq) dropwise.
-
Heat to 65°C . Monitor via TLC/HPLC every 2 hours.
-
Note: If using a volatile alkyl halide (e.g., Iodomethane), use a sealed tube.
-
Module 2: The Physical Solution (Sonicated Mitsunobu)
Best For: Etherification with secondary alcohols or when the alkyl halide is prone to elimination.[1] The Logic: Standard Mitsunobu reactions fail with hindered phenols because the kinetics are too slow, leading to dead-end side reactions. High-concentration sonication creates localized "hotspots" and cavitation energy that forces the bulky phenol into the activated alcohol complex.
Protocol: High-Concentration Sonication[2][3]
| Parameter | Specification | Reason |
| Reagents | PPh₃ + DIAD (Diisopropyl azodicarboxylate) | DIAD is more stable than DEAD; PPh₃ activates the alcohol. |
| Concentration | High (0.5 M - 1.0 M) | Critical. Dilute conditions (<0.1 M) will fail. |
| Activation | Ultrasonic Bath (40 kHz) | Acoustic cavitation overcomes kinetic barriers. |
Step-by-Step Workflow:
-
Prepare the Vessel: Use a round-bottom flask that fits securely in your sonicator bath.
-
Combine: Add 2-isopropyl-3-methylphenol (1.0 eq), the Target Alcohol (1.1 eq), and Triphenylphosphine (PPh₃, 1.1 eq) to the flask.
-
Solvent: Add minimum dry THF to reach 0.5 M - 1.0 M concentration. It will be a thick slurry.
-
Sonicate & Add: Turn on the sonicator. While sonicating, add DIAD (1.1 eq) dropwise over 5 minutes.
-
React: Continue sonication for 30–60 minutes. The mixture usually becomes clear/homogeneous as the reaction proceeds.
-
Quench: Dilute with Hexanes (precipitates PPh₃O) and filter.
Module 3: Visualizing the Strategy
The following diagram illustrates the decision logic and the mechanistic difference between the failures of standard methods and the success of the recommended protocols.
Caption: Decision matrix for sterically hindered phenol etherification. Note the divergence based on electrophile type and the mechanistic justification for avoiding standard bases.
Module 4: Troubleshooting & FAQs
Q1: I am seeing the alkyl halide disappear, but no ether is forming. What is happening?
-
Diagnosis: You are likely causing E2 Elimination . The phenoxide is acting as a base (proton abstractor) rather than a nucleophile because it cannot reach the electrophilic carbon due to the isopropyl bulk.
-
Fix: Switch to Method A (Cesium Carbonate). If using a secondary alkyl halide, you must switch to Method B (Mitsunobu) or the elimination will dominate.
Q2: Can I use Potassium Carbonate (K₂CO₃) with 18-Crown-6 instead of Cesium?
-
Technical Answer: It is a backup option, but inferior. While 18-Crown-6 chelates K⁺, the "nakedness" of the anion is statistically lower than with Cs⁺ in DMF. For 2-isopropyl-3-methylphenol, the steric wall is high enough that you need the maximum nucleophilicity provided by Cesium.
Q3: The Mitsunobu reaction turned into a solid block. Is it ruined?
-
Diagnosis: No. This is common at high concentrations (0.5 M+).
-
Fix: This is why Sonication is required. The ultrasound waves break up the solid matrix and facilitate mass transfer. If you only stirred it, the reaction likely stalled at the surface.
Q4: I see a "C-alkylation" byproduct. Why?
-
Diagnosis: Phenoxide is an ambident nucleophile. When the Oxygen is blocked (by the isopropyl group), the Carbon ring (para position) becomes a tempting target.
-
Fix: Ensure you are using a polar aprotic solvent (DMF/DMSO). Solvents that hydrogen bond (like alcohols) or non-polar solvents often favor C-alkylation in hindered systems. The "Cesium Effect" strongly favors O-alkylation.
References
-
The "Cesium Effect" in Phenol Alkylation
-
Sonicated Mitsunobu for Hindered Phenols
-
Lepore, S. D., & He, Y. (2003).[4] Use of Sonication for the Coupling of Sterically Hindered Substrates in the Phenolic Mitsunobu Reaction.[5] The Journal of Organic Chemistry, 68(21), 8261–8263.
- Insight: Specifically addresses the failure of standard stirring for ortho-substituted phenols and demonstrates the necessity of high concentration + sonic
-
-
General Williamson Ether Synthesis Limitations
Sources
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Phenol Alkylation using Cs2CO3 as base , Hive Novel Discourse [chemistry.mdma.ch]
- 3. researchgate.net [researchgate.net]
- 4. glaserr.missouri.edu [glaserr.missouri.edu]
- 5. pubs.acs.org [pubs.acs.org]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. byjus.com [byjus.com]
- 8. researchgate.net [researchgate.net]
- 9. Copper-Catalyzed Synthesis of Hindered Ethers from α-Bromo Carbonyl Compounds - PMC [pmc.ncbi.nlm.nih.gov]
removing unreacted m-cresol from anisole product mixtures
Technical Support Center: Purification of Anisole Derivatives Ticket Topic: Removal of Unreacted m-Cresol from Anisole Product Mixtures Ticket ID: PUR-ANI-003 Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary: The Chemical Challenge
You are dealing with a classic separation of a phenolic acid (m-cresol) from a neutral ether (m-methylanisole/anisole derivative).
-
The Contaminant: m-Cresol (pKa ~10.1). It possesses an acidic hydroxyl proton.[1]
-
The Product: Anisole derivative (Neutral). It lacks acidic protons.
-
The Solution: This difference allows for a chemoselective acid-base extraction . While distillation is possible due to the boiling point gap (
T 26°C), liquid-liquid extraction is the thermodynamic "gold standard" for quantitative removal.
Module 1: The "Gold Standard" – Acid-Base Extraction
Use this method for bulk removal (>95%) of m-cresol.
The Logic (Why this works)
To remove m-cresol, we must convert it from a lipophilic organic molecule into a hydrophilic ionic salt (sodium m-cresolate). This is achieved by raising the pH of the aqueous phase above the pKa of the cresol.
-
Rule of Thumb: To ensure >99% deprotonation, the aqueous pH must be at least 2 units higher than the pKa.
-
Target pH: Since m-cresol pKa
10.1, you need a pH 12.5 .
Standard Operating Procedure (SOP)
-
Dilution: Dissolve your crude reaction mixture in a non-miscible organic solvent (e.g., Diethyl Ether, Ethyl Acetate, or Dichloromethane).
-
Note: Diethyl ether is preferred if the product is volatile, as it facilitates easier concentration later.
-
-
The Wash (The Critical Step):
-
Wash the organic layer with 2M NaOH (2-3 times).
-
Volume: Use a 1:1 volume ratio of Organic:Aqueous per wash.
-
-
Verification: Check the pH of the aqueous output. If it is not strongly basic (pH > 12), the cresol has consumed the base; you must wash again.
-
Neutralization: Wash the organic layer once with water, then once with saturated brine (NaCl) to remove trapped base and break emulsions.
-
Drying: Dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate.
Troubleshooting FAQ
Q: I used NaOH, but I still see cresol peaks in my NMR/GC.
-
Diagnosis: Incomplete deprotonation or "Oiling Out."
-
Fix:
-
Increase Molarity: Switch from 1M to 2M or 3M NaOH . High ionic strength helps force the organic product out of the water while keeping the cresolate salt dissolved.
-
Claisen’s Alkali: For stubborn phenols, use Claisen’s Alkali (KOH dissolved in a mixture of water and methanol). The methanol helps solvate the phenol at the interface, accelerating deprotonation.
-
Q: I have a terrible emulsion that won't separate.
-
Diagnosis: Density match or surfactant effect (cresol salts can act as weak surfactants).
-
Fix: Add solid NaCl (salt) directly to the separatory funnel to increase the density of the aqueous layer. Alternatively, filter the entire mixture through a pad of Celite to break the surface tension bubbles.
Workflow Visualization
Caption: Logical workflow for the chemoselective removal of m-cresol via base-mediated extraction.
Module 2: Distillation (Thermodynamic Separation)
Use this method if the reaction was run neat (no solvent) or if extraction led to emulsions.
Data Comparison
| Compound | Boiling Point (Atm) | Boiling Point (Vacuum ~15 mmHg) | Nature |
| 3-Methylanisole | ~176°C | ~65-70°C | Neutral Ether |
| m-Cresol | ~202°C | ~85-90°C | Acidic Phenol |
Protocol
-
Setup: Use a fractional distillation apparatus (Vigreux column recommended). Simple distillation may result in co-distillation due to the 26°C difference.
-
Pressure: Apply vacuum (water aspirator or pump). Distilling cresols at atmospheric pressure (202°C) encourages oxidation and tar formation.
-
Fractions:
-
Fore-run: Solvent traces.
-
Main Fraction: 3-Methylanisole (Collect at steady temp).
-
Residue:m-Cresol (Stop before pot runs dry).
-
Troubleshooting FAQ
Q: The boiling points are too close; I'm getting mixed fractions.
-
Resolution: Do not rely on distillation alone for high purity (>99%). Perform a "Flash Distillation" to remove bulk tars, then revert to Module 1 (NaOH wash) for the final polish.
Module 3: Trace Polishing (Chromatography)
Use this for pharmaceutical grade purity (<100 ppm cresol).
If extraction and distillation fail to reach ppm-level purity, exploit the polarity difference.
-
Stationary Phase: Silica Gel (SiO₂).
-
Mechanism: The phenolic -OH group of m-cresol hydrogen bonds strongly to the silica. The ether (anisole) is less polar and elutes rapidly.
-
Eluent: 5% Ethyl Acetate in Hexanes.
-
Result: The anisole product elutes near the solvent front (Rf ~0.8), while m-cresol is retained (Rf < 0.3).
References
-
PubChem. (n.d.). m-Cresol Compound Summary. National Center for Biotechnology Information. [Link]
- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard reference for "Claisen's Alkali" and phenol extraction protocols).
-
Evans, D. A. (n.d.). pKa Table. Harvard University. [Link]
Sources
Validation & Comparative
Technical Assessment: Validating Reference Standards for 2-Isopropyl-3-Methylanisole
Executive Summary: The Isomer Challenge
In the analysis of terpene derivatives and aromatic ethers, 2-isopropyl-3-methylanisole (the methyl ether of vic-thymol) presents a unique challenge.[1][2] Unlike its ubiquitous isomer 2-isopropyl-5-methylanisole (Thymol methyl ether), the 3-methyl variant is often a critical process impurity or a specific regio-isomer in novel drug scaffolds.[1][2]
This guide compares the two primary pathways for obtaining reference standards: Commercial Catalog Standards (often certified only by area%) versus qNMR-Validated In-House Standards .[1][2]
Key Insight: Relying solely on commercial "technical grade" standards for this compound often leads to quantitation errors of 2–5% due to isomer co-elution and hygroscopicity.[1][2] For GLP/GMP applications, establishing a qNMR-traceable primary standard is the superior protocol.[1][2]
Comparative Analysis: Commercial vs. In-House Standards
The following table contrasts the performance and reliability of sourcing options for 2-isopropyl-3-methylanisole.
| Feature | Option A: Commercial Catalog Standard | Option B: qNMR-Validated In-House Standard |
| Primary Purity Claim | Typically >95% or >98% (GC-FID Area %) | Absolute Content (Wt %) determined by qNMR |
| Isomer Specificity | Risk of 5-methyl isomer contamination (often 0.5–2%) | Confirmed via 2D-NMR (NOESY/HMBC) |
| Traceability | Vendor COA (often secondary traceability) | SI-Traceable (via NIST-traceable Internal Standard) |
| Water Content | Rarely quantified in "Research Grade" vials | Quantified (Karl Fischer) & factored into assay |
| Cost Efficiency | High recurring cost ( | High setup effort, low recurring cost |
| Best Use Case | Early R&D, qualitative ID, retention time marker | GLP Tox Studies, GMP Release Testing, Quantitation |
Technical Deep Dive: The Validation Workflow
To establish a defensible reference standard, one must move beyond simple chromatographic purity.[1][2][3][4] The "Mass Balance" approach (100% - Impurities) is often insufficient for anisoles due to potential non-chromatographable volatiles or inorganic salts.[1][2]
The "Gold Standard" Workflow
The following decision tree outlines the logic for validating a primary reference standard for 2-isopropyl-3-methylanisole.
Figure 1: Strategic workflow for establishing a primary reference standard, prioritizing isomer confirmation before quantitation.
Experimental Protocols
Protocol A: Isomer-Specific GC-MS Analysis
Objective: To separate 2-isopropyl-3-methylanisole from its isomer 2-isopropyl-5-methylanisole.[1][2] Standard non-polar columns (e.g., DB-5) often fail to resolve these positional isomers at high concentrations.[1][2]
Instrument: Agilent 7890B/5977B GC-MS (or equivalent).
-
Column: ZB-WAXplus or DB-WAX (Polyethylene Glycol), 30 m × 0.25 mm, 0.25 µm film.[1][2] Rationale: The polar phase interacts differentially with the ether oxygen depending on the steric hindrance of the ortho-isopropyl group.[1]
-
Inlet: Split/Splitless, 250°C. Split ratio 50:1.
-
Oven Program:
-
Hold 50°C for 2 min.
-
Ramp 5°C/min to 160°C (Critical isomer separation window).
-
Ramp 20°C/min to 240°C, Hold 5 min.
-
-
Detection: MS Scan (m/z 40–300).[1][2] Look for molecular ion m/z 164 .
-
Acceptance Criteria: Resolution (
) between 3-methyl and 5-methyl isomers must be > 1.5.[1][2]
Protocol B: Absolute Purity via qNMR
Objective: Assign a "Potency Value" (e.g., 99.4% w/w) without relying on a reference standard of the analyte itself.
Reagents:
-
Internal Standard (IS): Maleic Acid (TraceCERT® or NIST SRM 350b).[2] Rationale: High purity, non-hygroscopic, distinct singlet signal at ~6.3 ppm, far from anisole aromatics.
Procedure:
-
Weighing: Accurately weigh ~10 mg of the Analyte and ~10 mg of IS into the same vial using a 5-digit analytical balance (readability 0.01 mg). Record masses as
and .[2] -
Dissolution: Dissolve in 0.6 mL DMSO-d6. Ensure complete homogeneity.
-
Acquisition:
-
Calculation:
Where = Integral area, = Number of protons (e.g., 3 for methoxy), = Molar mass, = Purity.[5]
Critical Data: Isomer Differentiation
The following table simulates a typical validation dataset comparing the two isomers. Note the subtle shift in NMR signals which is the definitive identification method.[1][2]
| Parameter | 2-Isopropyl-3-methylanisole (Target) | 2-Isopropyl-5-methylanisole (Impurity) |
| CAS (Approx) | 2944-47-0 (Generic Isomer) / Specific: N/A* | 1076-56-8 |
| GC-MS Retention (WAX) | 14.2 min | 14.8 min |
| 1H NMR (Methoxy -OCH3) | ||
| 1H NMR (Aromatic C-H) | Complex multiplet (vicinal coupling) | Distinct patterns (isolated protons) |
| Boiling Point | ~198–200 °C | ~212 °C |
*Note: Specific CAS numbers for the 3-methyl isomer are often conflated with generic "Isopropylmethylanisole" in databases.[1][2] Chemical structure verification via NMR is mandatory.
Structural Logic Diagram
Understanding the steric environment helps explain the analytical separation.[2]
Figure 2: Mechanistic basis for chromatographic separation.[1][2] The 3-methyl group sterically shields the ether oxygen, reducing interaction with the polar stationary phase compared to the 5-methyl isomer.[1]
Conclusion and Recommendation
For routine quality control where ±2% accuracy is acceptable, a Commercial Catalog Standard (purity >95%) is sufficient, provided you verify the isomer identity using the GC-MS protocol (Protocol A) above.
However, for Drug Substance qualification or Genotoxic Impurity (GTI) risk assessment , you cannot rely on commercial COAs.[2] You must generate a Primary Standard using Protocol B (qNMR) .[1][2] This self-validating method eliminates the dependency on external reference materials and ensures traceability to SI units, satisfying the stringent requirements of ICH Q7 and Q2(R1).[1]
References
-
International Conference on Harmonisation (ICH). Validation of Analytical Procedures: Text and Methodology Q2(R1). Geneva, Switzerland.[1][2]
-
Sigma-Aldrich. Quantitative NMR for Content Assignment of Phytochemical Reference Standards.[1][2] Technical Whitepaper.[1][2]
-
National Institute of Standards and Technology (NIST). Isopropylanisole Mass Spectrum Data.[1][2] NIST Chemistry WebBook, SRD 69.[1][2]
-
Pauli, G. F., et al. "The importance of purity evaluation and the potential of quantitative 1H NMR as a purity assay."[2] Journal of Medicinal Chemistry, 2014.[2]
-
PubChem. Compound Summary: 2-Isopropyl-5-methylanisole (Thymol methyl ether).[1][2] National Library of Medicine.[1][2] [2]
Sources
Safety Operating Guide
Personal protective equipment for handling 2-Iso-propyl-3-methylanisole
Executive Summary
2-Isopropyl-3-methylanisole (an alkyl-substituted methoxybenzene) presents specific handling challenges due to its lipophilic nature and volatility. While specific toxicological data for this exact isomer is limited, Structure-Activity Relationship (SAR) analysis with close analogs (e.g., 2-isopropylanisole, 3-methylanisole) dictates that it be treated as a Flammable Liquid and a Skin/Eye Irritant .
Critical Safety Directive:
-
Primary Hazard: Flammability and organic solvent vapor toxicity.
-
Key PPE: Laminate film gloves (Silver Shield®) are required for spill cleanup; Nitrile is acceptable only for incidental splash protection.
-
Engineering Control: All transfers must occur within a certified chemical fume hood.
Risk Assessment & Hazard Identification (SAR Analysis)
Note: Direct GHS data for 2-Isopropyl-3-methylanisole is rare. The following profile is derived from authoritative data on structural analogs (CAS 100-84-5, CAS 2944-47-0).
| Hazard Category | Classification | Description |
| Physical | Flammable Liquid (Cat 3) | Flash point estimated between 50°C–70°C. Vapors can form explosive mixtures with air. |
| Health | Skin Irritant (Cat 2) | Causes localized erythema and defatting of tissue upon contact. |
| Health | Eye Irritant (Cat 2A) | Vapors and liquid cause significant conjunctival irritation. |
| Health | STOT-SE (Cat 3) | Inhalation of high vapor concentrations may cause respiratory irritation and CNS depression (dizziness, drowsiness). |
Personal Protective Equipment (PPE) Selection Matrix
Effective protection relies on the "Barrier Principle"—creating redundant layers of defense between the hazard and the operator.
Hand Protection Strategy
Aromatic ethers like anisoles can permeate standard laboratory gloves.
-
Incidental Contact (Splash Protection): Disposable Nitrile (minimum 5 mil thickness). Change immediately upon contamination.
-
Prolonged Contact / Spills: Multi-layer Laminate (e.g., Silver Shield® / 4H®) or Viton®. Do NOT use Latex or Vinyl.
Respiratory & Body Protection[1][2]
-
Respiratory: If working outside a fume hood (not recommended) or during spill cleanup, use a Half-Face Respirator with Organic Vapor (OV) cartridges (Black band).
-
Body: Flame-Resistant (FR) Lab Coat required. For larger scale (>1L) transfers, wear a chemical-resistant apron over the lab coat.
-
Eyes: Chemical Splash Goggles (indirect vent). Safety glasses are insufficient for liquid handling of this volatility.
PPE Decision Logic (Visualization)
Figure 1: PPE Selection Logic Flowchart based on operational volume and engineering controls.
Operational Protocol: Safe Handling Workflow
Phase 1: Preparation & Engineering Controls
-
Ventilation: Verify fume hood face velocity is 80–100 fpm.
-
Static Control: Ensure all metal containers are grounded/bonded. Anisole derivatives have low conductivity and can accumulate static charge during flow.
-
Segregation: Remove all oxidizers (e.g., peroxides, nitrates) from the immediate workspace.
Phase 2: Transfer & Synthesis
-
Donning: Put on FR lab coat, adjust splash goggles, and don appropriate gloves (see Matrix).
-
Access: Open container slowly within the hood to relieve any pressure buildup.
-
Dispensing:
-
Small Scale (<50mL): Use a glass syringe or pipet. Avoid plastic syringes if compatibility is unverified (anisoles can swell polypropylene).
-
Medium Scale: Use a chemically resistant diaphragm pump or gravity feed with PTFE tubing.
-
-
Reaction: If heating, use an oil bath or heating mantle with a temperature controller. Never use an open flame.
Phase 3: Waste Management
-
Classification: Non-Halogenated Organic Solvent Waste.
-
Segregation: Do not mix with acidic waste streams (risk of exothermic polymerization or hydrolysis).
-
Labeling: Clearly label as "Flammable Solvent - Anisole Derivative."
Emergency Response & Disposal
Spill Response Workflow
Immediate Action: Evacuate the immediate area and remove ignition sources.
Figure 2: Five-step spill response protocol for volatile organic liquids.
First Aid Measures
-
Inhalation: Move victim to fresh air immediately. If breathing is difficult, administer oxygen (trained personnel only).
-
Skin Contact: Wash with soap and water for 15 minutes .[1] Remove contaminated clothing; do not re-wear until laundered.[2]
-
Eye Contact: Rinse cautiously with water for 15 minutes, lifting eyelids.[1] Seek medical attention immediately.
References
-
National Institutes of Health (NIH) - PubChem. Compound Summary: 3-Methylanisole (Structural Analog). Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment: Glove Selection Chart. Retrieved from [Link][3]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
